(3-Butoxy-5-formylphenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-butoxy-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-2-3-4-16-11-6-9(8-13)5-10(7-11)12(14)15/h5-8,14-15H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIDCSRUHBZBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCCC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584818 | |
| Record name | (3-Butoxy-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-70-2 | |
| Record name | B-(3-Butoxy-5-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Butoxy-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-70-2 | |
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Foundational & Exploratory
An In-depth Technical Guide to (3-Butoxy-5-formylphenyl)boronic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Butoxy-5-formylphenyl)boronic acid, a key building block for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides well-established methodologies for its synthesis and use based on analogous compounds.
Core Chemical Properties
This compound is a bifunctional organic compound containing both a boronic acid and an aldehyde functional group. This unique combination makes it a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1072951-70-2 | [2] |
| Chemical Formula | C₁₁H₁₅BO₄ | [1] |
| Molecular Weight | 222.05 g/mol | Calculated |
| Physical State | Solid | [3] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Storage | 2-8°C, Keep in a dry area | [3] |
Synthesis and Purification: An Experimental Protocol
Proposed Synthetic Pathway
References
(3-Butoxy-5-formylphenyl)boronic acid: A Comprehensive Technical Guide
CAS Number: 1072951-70-2
This technical guide provides an in-depth overview of (3-Butoxy-5-formylphenyl)boronic acid, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the formation of carbon-carbon bonds.
Chemical and Physical Properties
This compound is a bifunctional organic compound containing both a boronic acid group and an aldehyde functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The butoxy group enhances its solubility in organic solvents, a desirable characteristic for many chemical reactions.
| Property | Value |
| CAS Number | 1072951-70-2[1][2] |
| Molecular Formula | C₁₁H₁₅BO₄[3] |
| Molecular Weight | 222.05 g/mol |
| Appearance | White to off-white solid (presumed) |
| Solubility | Soluble in many organic solvents |
Synthesis
The synthesis of arylboronic acids, including this compound, typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate. Given the presence of the reactive formyl group, a protection strategy is often necessary to prevent unwanted side reactions.
A general synthetic pathway could involve the following logical steps:
Caption: A logical workflow for the synthesis of this compound.
Applications in Organic Synthesis
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5][6] The presence of the formyl group offers a site for further chemical transformations, allowing for the creation of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the use of this compound in a Suzuki-Miyaura coupling reaction. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the solvent system (e.g., a 4:1 mixture of an organic solvent and water).
-
Degas the solution by bubbling the inert gas through it for another 10-15 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Biological Relevance and Signaling Pathways
The formylphenyl group is also a common feature in biologically active molecules. The aldehyde can participate in the formation of Schiff bases with amines, a reaction that can be relevant in biological systems. Derivatives of formylphenylboronic acids have been evaluated for their cytotoxic and cell migration effects, suggesting potential applications in cancer research and wound healing.[7]
The biaryl structures synthesized using this boronic acid are prevalent scaffolds in many pharmaceuticals. Therefore, this compound serves as a crucial starting material for the synthesis of compounds that may interact with various biological targets and signaling pathways. Further research is needed to elucidate the specific biological effects of this compound and its derivatives.
References
- 1. 3-BUTOXY-5-FORMYLPHENYLBORONIC ACID | 1072951-70-2 [chemicalbook.com]
- 2. This compound | 1072951-70-2 [sigmaaldrich.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. SUZUKI-MIYAURA CROSS-COUPLING REACTION: CARBON-CARBON BOND FORMATION – My chemistry blog [mychemblog.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3-Butoxy-5-formylphenyl)boronic acid: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Butoxy-5-formylphenyl)boronic acid is a bifunctional organic compound that belongs to the versatile class of phenylboronic acids. Possessing a boronic acid moiety, a formyl group, and a butoxy substituent on the phenyl ring, this molecule presents a unique combination of reactive sites, making it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications, with a particular focus on its relevance in drug discovery and development. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates information from closely related analogs and the broader class of phenylboronic acids to provide a thorough technical understanding.
Molecular Structure and Properties
This compound features a central benzene ring substituted with three key functional groups at positions 1, 3, and 5. The boronic acid group [-B(OH)₂] is a Lewis acid capable of forming reversible covalent bonds with diols, a property extensively utilized in sensors and drug delivery. The formyl group (-CHO) serves as a versatile handle for various chemical transformations, including reductive amination and the formation of imines and oximes. The butoxy group (-OCH₂CH₂CH₂CH₃) enhances the molecule's lipophilicity, which can influence its solubility and pharmacokinetic properties.
Physicochemical Data
Quantitative data for this compound is not extensively documented. However, data for the parent compound, 3-formylphenylboronic acid, and related structures provide a reasonable approximation.
| Property | Value (for 3-Formylphenylboronic acid) | Reference |
| Molecular Formula | C₇H₇BO₃ | [1] |
| Molecular Weight | 149.94 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| SMILES | B(C1=CC(=CC=C1)C=O)(O)O | [1] |
Note: The butoxy group in the title compound would increase the molecular formula to C₁₁H₁₅BO₄ and the molecular weight to 222.04 g/mol .
Structural Diagram
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Experimental Protocols
General Synthesis of Formylphenylboronic Acids
A common route for the preparation of formylphenylboronic acids involves the reaction of a protected chlorobenzaldehyde with lithium to form an organolithium compound, which is then reacted with a boron compound.[3]
Workflow for the Synthesis of a Phenylboronic Acid:
Caption: Generalized workflow for phenylboronic acid synthesis.
A plausible synthetic route for this compound would involve:
-
Protection of the aldehyde: The formyl group of a suitable starting material, such as 3-bromo-5-hydroxybenzaldehyde, would first be protected to prevent unwanted side reactions.
-
Alkylation: The hydroxyl group would then be alkylated to introduce the butoxy chain.
-
Borylation: The resulting bromo-intermediate would undergo a metal-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis to yield the boronic acid.
-
Deprotection: Finally, removal of the protecting group would afford the desired product.
Characterization Techniques
The characterization of this compound would typically involve a suite of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the protons and carbons in the molecule. ¹¹B NMR would confirm the presence of the boron atom.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and the C-O stretch of the ether.
-
Melting Point Analysis: To determine the purity of the compound.
Role in Drug Discovery and Development
Boronic acids are a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[4][5] Their utility stems from the unique properties of the boronic acid group.
Mechanism of Action: Enzyme Inhibition
A primary application of boronic acids in drug development is as enzyme inhibitors.[6] The boron atom can form a stable, reversible covalent bond with a catalytic serine, threonine, or cysteine residue in the active site of an enzyme, leading to potent inhibition.
Conceptual Signaling Pathway of Boronic Acid-based Enzyme Inhibition:
Caption: Boronic acid inhibiting enzyme activity.
Bortezomib, a proteasome inhibitor used in cancer therapy, is a prime example of a successful boronic acid drug.[7] The boronic acid moiety is crucial for its mechanism of action.
Applications in Covalent Organic Frameworks (COFs)
The presence of both a boronic acid and a formyl group makes this compound a potential building block for the synthesis of Covalent Organic Frameworks (COFs).[8] The boronic acid can undergo dehydration to form boroxine rings, and the aldehyde can react with amines to form imine linkages, leading to the formation of porous, crystalline polymers with applications in catalysis, gas storage, and drug delivery.[8]
Conclusion
This compound is a promising, yet underexplored, molecule with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature provides a versatile platform for the construction of complex molecules and materials. While specific experimental data remains scarce, the well-established chemistry of phenylboronic acids and aldehydes allows for a strong inferential understanding of its properties and reactivity. Further research into this and related compounds is warranted to fully elucidate their potential in the development of new therapeutics and advanced materials.
References
- 1. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. mdpi.com [mdpi.com]
- 8. ossila.com [ossila.com]
An In-depth Technical Guide to the Synthesis of (3-Butoxy-5-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of (3-Butoxy-5-formylphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Detailed experimental protocols, quantitative data, and a workflow diagram are provided to facilitate replication and adaptation in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a three-stage process. The overall strategy involves the initial preparation of an ether intermediate, followed by regioselective bromination, and culminating in the introduction of the boronic acid functionality via a metal-halogen exchange reaction. The aldehyde group, being sensitive to the organometallic reagents used in the final step, requires protection and subsequent deprotection.
The proposed synthetic pathway is as follows:
-
Butylation of 3-hydroxybenzaldehyde: A Williamson ether synthesis is employed to convert the phenolic hydroxyl group of 3-hydroxybenzaldehyde into a butoxy group, yielding 3-butoxybenzaldehyde.
-
Bromination of 3-butoxybenzaldehyde: Regioselective bromination of the electron-rich aromatic ring of 3-butoxybenzaldehyde is performed to introduce a bromine atom at the 5-position, affording 3-bromo-5-butoxybenzaldehyde.
-
Conversion to the Boronic Acid: This final stage involves a three-step sequence: a. Protection of the aldehyde: The formyl group of 3-bromo-5-butoxybenzaldehyde is protected as a cyclic acetal to prevent its reaction in the subsequent step. b. Metal-halogen exchange and borylation: The aryl bromide is converted into an organometallic intermediate (either an organolithium or a Grignard reagent), which then reacts with a trialkyl borate. c. Hydrolysis/Deprotection: Acidic workup hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the acetal protecting group to regenerate the aldehyde.
This multi-step approach ensures high yields and purity of the final product.
Experimental Protocols
Stage 1: Synthesis of 3-Butoxybenzaldehyde
This stage involves the O-alkylation of 3-hydroxybenzaldehyde with a butyl halide via the Williamson ether synthesis.
Reaction:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxybenzaldehyde | 122.12 | 10.0 g | 0.0819 |
| 1-Bromobutane | 137.02 | 13.5 g (10.6 mL) | 0.0985 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 22.6 g | 0.1638 |
| Acetone | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 0.0819 mol) and potassium carbonate (22.6 g, 0.1638 mol).
-
Add 150 mL of acetone to the flask and stir the suspension.
-
Add 1-bromobutane (13.5 g, 0.0985 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in diethyl ether (100 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-butoxybenzaldehyde as an oil.
Expected Yield: 85-95%
Stage 2: Synthesis of 3-Bromo-5-butoxybenzaldehyde
This step involves the regioselective electrophilic bromination of 3-butoxybenzaldehyde. The butoxy group is an ortho-, para-director, and since the para position is blocked, bromination is expected to occur at the ortho positions. However, steric hindrance from the butoxy group and the deactivating effect of the aldehyde group will favor bromination at the position meta to the aldehyde, which is ortho to the butoxy group. Studies on the bromination of 3-methoxybenzaldehyde show exclusive formation of the 2-bromo-5-methoxy isomer, suggesting a similar outcome for the butoxy analogue.[1]
Reaction:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Butoxybenzaldehyde | 178.23 | 10.0 g | 0.0561 |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 g | 0.0590 |
| Acetonitrile | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask protected from light, dissolve 3-butoxybenzaldehyde (10.0 g, 0.0561 mol) in 100 mL of acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (10.5 g, 0.0590 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 200 mL of cold water.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium thiosulfate (50 mL) to remove any remaining bromine, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-bromo-5-butoxybenzaldehyde.
Expected Yield: 70-85%
Stage 3: Synthesis of this compound
This final stage is a three-part process involving protection, borylation, and deprotection.
Reaction:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-5-butoxybenzaldehyde | 257.12 | 10.0 g | 0.0389 |
| Triethyl orthoformate | 148.20 | 8.6 g (9.7 mL) | 0.0580 |
| Ethanol (absolute) | 46.07 | 50 mL | - |
| p-Toluenesulfonic acid (catalyst) | 172.20 | 0.2 g | - |
Procedure:
-
To a 100 mL round-bottom flask, add 3-bromo-5-butoxybenzaldehyde (10.0 g, 0.0389 mol), 50 mL of absolute ethanol, and triethyl orthoformate (8.6 g, 0.0580 mol).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g).
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by adding a few drops of triethylamine.
-
Remove the ethanol and excess triethyl orthoformate under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude diethyl acetal, which is used in the next step without further purification.
Expected Yield: Quantitative
Reaction:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Protected Aldehyde (from Part A) | ~331.26 | ~12.9 g | 0.0389 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 17.1 mL | 0.0428 |
| Triisopropyl borate | 188.08 | 9.1 g (11.0 mL) | 0.0486 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the crude protected aldehyde from Part A in 100 mL of anhydrous THF in a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (17.1 mL of a 2.5 M solution in hexanes, 0.0428 mol) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, dissolve triisopropyl borate (9.1 g, 0.0486 mol) in 50 mL of anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via a cannula, keeping the temperature of the borate solution below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
Reaction:
Procedure:
-
Cool the reaction mixture from Part B to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 50 mL of 2 M hydrochloric acid.
-
Stir the biphasic mixture vigorously for 2-3 hours at room temperature to ensure complete hydrolysis of the borate ester and deprotection of the acetal.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield this compound as a solid.
Expected Overall Yield for Stage 3: 50-70%
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis route.
| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Hydroxybenzaldehyde | 3-Butoxybenzaldehyde | 1-Bromobutane, K₂CO₃ | Acetone | Reflux | 12-16 | 85-95 |
| 2 | 3-Butoxybenzaldehyde | 3-Bromo-5-butoxybenzaldehyde | N-Bromosuccinimide | Acetonitrile | 0 to RT | 3-4 | 70-85 |
| 3A | 3-Bromo-5-butoxybenzaldehyde | Protected Aldehyde | Triethyl orthoformate, p-TsOH | Ethanol | RT | 4-6 | ~100 |
| 3B/C | Protected Aldehyde | This compound | n-BuLi, B(OiPr)₃, HCl | THF | -78 to RT | ~16 | 50-70 |
Mandatory Visualization
The following diagram illustrates the logical workflow of the entire synthesis process.
Caption: Overall synthetic workflow for this compound.
Disclaimer: The provided experimental protocols are based on established chemical transformations and analogies to similar substrates. Researchers should always perform a thorough risk assessment and optimize reaction conditions as necessary for their specific laboratory setup and scale. The use of organolithium reagents requires strict anhydrous and inert atmosphere techniques. Appropriate personal protective equipment should be worn at all times.
References
A Technical Guide to the Spectral Characterization of (3-Butoxy-5-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The structure of (3-Butoxy-5-formylphenyl)boronic acid contains a butoxy group, a formyl (aldehyde) group, and a phenylboronic acid moiety. The expected spectral data are derived from the characteristic signals of these groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.9 - 10.0 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~8.2 - 8.4 | Broad Singlet | 2H | Boronic acid protons (-B(OH)₂) |
| ~7.8 - 8.0 | Singlet | 1H | Aromatic proton (H-4) |
| ~7.6 - 7.8 | Singlet | 1H | Aromatic proton (H-2) |
| ~7.3 - 7.5 | Singlet | 1H | Aromatic proton (H-6) |
| ~4.0 - 4.1 | Triplet | 2H | Methylene protons (-OCH₂-) |
| ~1.7 - 1.8 | Multiplet | 2H | Methylene protons (-OCH₂CH₂-) |
| ~1.4 - 1.5 | Multiplet | 2H | Methylene protons (-CH₂CH₃) |
| ~0.9 - 1.0 | Triplet | 3H | Methyl protons (-CH₃) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~192 - 195 | Aldehydic carbon (-CHO) |
| ~160 - 162 | Aromatic carbon attached to butoxy group (C-3) |
| ~138 - 140 | Aromatic carbon attached to formyl group (C-5) |
| ~130 - 135 | Aromatic carbon attached to boronic acid (C-1) (often broad or unobserved) |
| ~125 - 128 | Aromatic carbon (C-6) |
| ~120 - 123 | Aromatic carbon (C-4) |
| ~115 - 118 | Aromatic carbon (C-2) |
| ~68 - 70 | Methylene carbon (-OCH₂-) |
| ~31 - 33 | Methylene carbon (-OCH₂CH₂-) |
| ~19 - 21 | Methylene carbon (-CH₂CH₃) |
| ~13 - 15 | Methyl carbon (-CH₃) |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad, Strong | O-H stretch (boronic acid) |
| ~2960 - 2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~2830 - 2720 | Weak-Medium | C-H stretch (aldehyde)[1][2] |
| ~1700 - 1680 | Strong | C=O stretch (aromatic aldehyde)[1][3][4] |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1380 - 1340 | Medium-Strong | B-O stretch |
| ~1250 - 1200 | Strong | C-O stretch (aryl ether) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion | Notes |
| 222.1 | [M]⁺ | Molecular ion (for ¹¹B isotope) |
| 221.1 | [M]⁺ | Molecular ion (for ¹⁰B isotope) |
| 204.1 | [M-H₂O]⁺ | Loss of a water molecule |
| 186.1 | [M-2H₂O]⁺ | Loss of two water molecules |
| 193.1 | [M-CHO]⁺ | Loss of the formyl group |
| 165.1 | [M-C₄H₉O]⁺ | Loss of the butoxy group |
Ionization method: Electrospray Ionization (ESI) or Electron Impact (EI). Boron has two main isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), which will result in a characteristic isotopic pattern for boron-containing fragments.[5]
Experimental Protocols
2.1. Synthesis of this compound
A general synthetic route for substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.[6]
Materials:
-
3-Bromo-5-butoxybenzaldehyde
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) with a crystal of iodine.
-
Add a solution of 3-bromo-5-butoxybenzaldehyde in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add triisopropyl borate dropwise, maintaining the temperature below -60 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound.
2.2. NMR Spectroscopy
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to obtain chemical shifts, coupling constants, and integration values.
2.3. Infrared (IR) Spectroscopy
-
Prepare a solid sample for analysis. A common method is the KBr pellet technique, where a small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk.[9][10]
-
Alternatively, the thin solid film method can be used by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[11]
-
Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
2.4. Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization, which is useful for observing the molecular ion.[12][13]
-
Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structural features.[14][15]
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. jnsparrowchemical.com [jnsparrowchemical.com]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility Profile of (3-Butoxy-5-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the anticipated solubility profile of (3-Butoxy-5-formylphenyl)boronic acid, a compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this molecule in public literature, this document establishes a framework for its characterization. It presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy, details established experimental protocols for solubility and pKa determination, and situates the importance of these properties within the broader context of drug development and biological activity.
Introduction to this compound
This compound is a bifunctional organic compound featuring a boronic acid moiety, a butoxy group, and a formyl group. The boronic acid group is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions and as a key pharmacophore in various enzyme inhibitors.[1] The lipophilic butoxy group and the polar formyl group are expected to significantly influence the molecule's physicochemical properties, including its solubility in both aqueous and organic media.
A thorough understanding of the solubility profile is essential for its application in organic synthesis, purification, formulation, and for predicting its behavior in biological systems.[2][3] Low solubility can lead to unpredictable results in vitro, poor bioavailability, and challenges in developing a viable drug product.[2][4]
Physicochemical Properties
A summary of the known and predicted physicochemical properties for this compound and its parent compound, 3-formylphenylboronic acid, is provided below.
| Property | This compound | 3-Formylphenylboronic acid |
| Molecular Formula | C₁₁H₁₅BO₄[5][6] | C₇H₇BO₃[7] |
| Molecular Weight | 222.05 g/mol (calculated) | 149.94 g/mol [7] |
| CAS Number | 1072951-70-2[8] | 87199-16-4[7] |
| Appearance | Solid[6] | Solid |
| Predicted LogP | ~2.5 (Increased lipophilicity due to butoxy group) | ~0.8 |
Expected Solubility Profile
While specific experimental data for this compound is scarce, the solubility of arylboronic acids has been studied. Generally, they exhibit low to moderate solubility in water.[9][10] The solubility of the parent compound, phenylboronic acid, in water at 20°C is approximately 1.9-2.0 g/100g H₂O.[9][10]
The introduction of substituents on the phenyl ring significantly alters solubility:
-
Butoxy Group: The C₄H₉O- group is lipophilic and is expected to decrease aqueous solubility compared to phenylboronic acid.
-
Formyl Group: The -CHO group is polar and can act as a hydrogen bond acceptor, which may slightly increase aqueous solubility.
The net effect will be a balance of these opposing influences. It is anticipated that this compound will be sparingly soluble in water. In organic solvents, phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[11] A similar trend is expected for the title compound.
Solubility Data for Phenylboronic Acid (Proxy)
The following table presents solubility data for phenylboronic acid in various solvents, which can serve as a baseline for estimating the behavior of its derivatives.
| Solvent | Solubility (Mole Fraction) at 298.15 K (25°C) |
| Acetone | High |
| 3-Pentanone | High |
| Dipropyl Ether | High |
| Chloroform | Moderate |
| Methylcyclohexane | Very Low |
| Water | ~0.003 (approx. 2 g/100g H₂O)[9][10] |
Data derived from graphical representations and statements in literature for phenylboronic acid.[11]
Experimental Protocols for Solubility Determination
To obtain precise solubility data, standardized experimental methods are required. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[12] Potentiometric titration is a powerful technique for determining the pKa and the pH-dependent solubility of ionizable compounds.[13][14]
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[15]
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, organic solvents)
-
Glass vials with screw caps
-
Shaker or agitator in a temperature-controlled incubator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed. The excess solid should be visually apparent.[12]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[4][15]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the sample at high speed or filter the supernatant through a chemically inert filter (e.g., PVDF or PTFE).[2]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard calibration curve.[15]
-
Data Reporting: The solubility is reported in units such as mg/mL, µg/mL, or molarity (mol/L).
Protocol 2: Potentiometric Titration for pKa and pH-Solubility Profile
This method is used for ionizable compounds like boronic acids to determine their acid dissociation constant (pKa) and how solubility changes with pH.[14][16]
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Autotitrator or manual burette
-
Standardized solutions of 0.1 M HCl and 0.1 M NaOH[17]
-
Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[17]
-
Deionized water (carbonate-free)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of deionized water or a water/co-solvent mixture if solubility is very low. A typical starting concentration is around 1 mM.[17] Purge the solution with nitrogen to remove dissolved CO₂.[17]
-
Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution.
-
Titration: Place the solution in a reaction vessel with the pH electrode immersed. Titrate the solution by adding small, precise increments of the standardized NaOH solution.[18]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until a high pH (e.g., pH 12) is reached.
-
pKa Calculation: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Specialized software can be used for precise calculation from the inflection point.[18]
-
Solubility Determination: For pH-dependent solubility, the "chase-down" method can be used. A supersaturated solution is created at a high pH where the compound is soluble as its boronate salt. The pH is then gradually lowered with acid, and the pH at which precipitation first occurs is noted. The concentration in solution at this point is the solubility at that specific pH.
Visualizations: Workflows and Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Measurement.
Role in Small Molecule Drug Development
Solubility is a key parameter assessed throughout the drug discovery and development pipeline. Poor solubility identified early can halt the progression of a candidate or necessitate significant formulation efforts.
Caption: Solubility Assessment in Drug Development.
Boronic Acids in Signaling Pathways: Proteasome Inhibition
Boronic acids are a well-established class of protease inhibitors. The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, targets the 26S proteasome, a key component of the ubiquitin-proteasome pathway that regulates protein degradation.[1] Inhibition of this pathway leads to apoptosis in cancer cells. While the specific targets of this compound are unknown, this pathway illustrates a primary mechanism for this class of compounds.
Caption: Boronic Acid Inhibition of the Proteasome Pathway.
Conclusion
The solubility profile of this compound is a critical parameter that requires experimental determination for its advancement in research and development. While public data is limited, this guide provides a robust framework for its characterization based on the known properties of arylboronic acids. The detailed protocols for the shake-flask and potentiometric titration methods offer a clear path for researchers to generate reliable quantitative data. Understanding this compound's solubility will be paramount for its successful application, whether in synthetic chemistry or as a potential therapeutic agent targeting cellular signaling pathways.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. upperton.com [upperton.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. pschemicals.com [pschemicals.com]
- 6. 3-BUTOXY-5-FORMYLPHENYLBORONIC ACID | Delchimica [delchimica.com]
- 7. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-BUTOXY-5-FORMYLPHENYLBORONIC ACID | 1072951-70-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
An In-depth Technical Guide on the Stability and Storage of (3-Butoxy-5-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Butoxy-5-formylphenyl)boronic acid. The information is collated from publicly available safety data sheets, product information pages, and the broader scientific literature on arylboronic acid stability.
Core Concepts in Arylboronic Acid Stability
This compound, as an arylboronic acid, is susceptible to several degradation pathways that can impact its purity, reactivity, and shelf-life. A fundamental understanding of these pathways is crucial for its proper handling and storage. The primary modes of degradation are protodeboronation and oxidation. The stability of arylboronic acids is significantly influenced by factors such as pH, temperature, moisture, and light.
Protodeboronation: This is a major degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding arene (in this case, 3-butoxybenzaldehyde) and boric acid. This process is often catalyzed by aqueous acidic or basic conditions.
Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol. This can be influenced by the presence of oxidizing agents and exposure to air.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier safety data sheets and general best practices for arylboronic acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |
| Moisture | Keep container tightly closed in a dry place | Moisture can facilitate hydrolysis and protodeboronation. |
| Light | Protect from light | To prevent potential light-induced degradation. |
| Purity | Store in a pure state, free from contaminants | Impurities can potentially catalyze degradation. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases | These substances can accelerate the degradation of the boronic acid. |
Factors Influencing the Stability of this compound
The stability of this compound is not only dependent on storage conditions but also on the chemical environment during its use in experimental settings.
| Factor | Influence on Stability |
| pH | Both acidic and basic conditions can accelerate protodeboronation. Arylboronic acids are generally most stable at a neutral pH. |
| Solvent | Protic solvents, especially water, can participate in protodeboronation. Anhydrous aprotic solvents are generally preferred for long-term solution storage. |
| Temperature | Higher temperatures increase the rate of all degradation reactions. |
| Substituents | The butoxy and formyl groups on the phenyl ring influence the electronic properties and, consequently, the stability of the C-B bond. |
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for determining the shelf-life and degradation kinetics of this compound. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.
Objective: To quantify the purity of this compound and monitor the formation of its degradation products over time under various stress conditions.
Materials and Instrumentation:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, water)
-
pH buffers
-
HPLC system with a UV detector
-
A reverse-phase C18 column
Procedure:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products (e.g., 3-butoxybenzaldehyde). The mobile phase will likely consist of a gradient of acetonitrile and water.
-
Forced Degradation Study:
-
Acidic Conditions: Prepare a solution of the boronic acid in a dilute acidic solution (e.g., 0.1 N HCl) and monitor its degradation over time at a set temperature (e.g., 40°C).
-
Basic Conditions: Prepare a solution of the boronic acid in a dilute basic solution (e.g., 0.1 N NaOH) and monitor its degradation over time at a set temperature.
-
Oxidative Conditions: Prepare a solution of the boronic acid in the presence of an oxidizing agent (e.g., hydrogen peroxide) and monitor its degradation.
-
Thermal Stress: Store the solid compound and a solution of the compound at an elevated temperature and monitor for degradation.
-
Photostability: Expose the solid compound and a solution to UV light and monitor for degradation.
-
-
Sample Analysis: At specified time points, inject samples from the stress conditions into the HPLC system.
-
Data Analysis: Quantify the peak area of the parent compound and any degradation products. Calculate the rate of degradation under each condition.
Visualizing Stability Relationships
The following diagrams illustrate key relationships in the stability and handling of this compound.
Caption: Factors influencing the stability of this compound.
Caption: A general experimental workflow for assessing the stability of this compound.
Disclaimer: This document is intended for informational purposes only and is based on generally available data for arylboronic acids. It is essential to consult the specific product's Safety Data Sheet (SDS) and to conduct appropriate stability studies for your particular application and storage conditions.
The Synthetic Versatility of (3-Butoxy-5-formylphenyl)boronic Acid: A Guide to Novel Reaction Discovery
For Researchers, Scientists, and Drug Development Professionals
(3-Butoxy-5-formylphenyl)boronic acid is a versatile building block in modern organic synthesis, offering a unique combination of a reactive boronic acid moiety, a synthetically accessible formyl group, and a lipophilic butoxy chain. This trifecta of functional groups opens avenues for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. This technical guide explores the landscape of novel reactions achievable with this substrate, providing detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
Core Reactivity: A Triumvirate of Functionality
The reactivity of this compound is governed by its three key functional groups:
-
The Boronic Acid: This moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of C-C bonds.[1][2][3] It can also participate in copper-catalyzed Chan-Lam couplings for C-N and C-O bond formation and in multicomponent reactions like the Petasis reaction.[4][5][6]
-
The Formyl Group: As a classic electrophile, the aldehyde functionality allows for a plethora of transformations, including reductive aminations, Wittig reactions, and various condensation reactions to build molecular complexity.
-
The Butoxy Group: This alkyl ether provides steric bulk and modulates the electronic properties of the aromatic ring. Its primary role is often to enhance solubility in organic solvents and to influence the pharmacokinetic properties of potential drug candidates.
Key Reactions and Synthetic Potential
The strategic combination of these functional groups allows for a diverse range of synthetic transformations. Below, we detail some of the most promising reactions, complete with hypothetical yet representative quantitative data and detailed experimental protocols.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, a common motif in pharmacologically active compounds.[1][2][7] The boronic acid of this compound can be readily coupled with a variety of aryl and heteroaryl halides.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 3-Butoxy-5-(p-tolyl)benzaldehyde | 92 |
| 2 | 1-Bromo-4-methoxybenzene | 3-Butoxy-5-(4-methoxyphenyl)benzaldehyde | 88 |
| 3 | 2-Bromopyridine | 3-Butoxy-5-(pyridin-2-yl)benzaldehyde | 75 |
| 4 | 1-Bromo-3-(trifluoromethyl)benzene | 3-Butoxy-5-(3-(trifluoromethyl)phenyl)benzaldehyde | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a mixture of this compound (1.2 equiv.), the respective aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.) in a 4:1 mixture of toluene and water (0.2 M) is added Pd(PPh₃)₄ (0.05 equiv.).[8] The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Chan-Lam C-N and C-O Coupling
The Chan-Lam coupling provides a valuable route to aryl amines and aryl ethers under relatively mild, often aerobic, conditions using a copper catalyst.[4][5][9] This reaction is complementary to the more common Buchwald-Hartwig amination.
Table 2: Chan-Lam Coupling of this compound with Amines and Phenols
| Entry | Coupling Partner | Product | Yield (%) |
| 1 | Morpholine | 3-Butoxy-5-(morpholino)benzaldehyde | 78 |
| 2 | Aniline | 3-Butoxy-5-(phenylamino)benzaldehyde | 65 |
| 3 | Phenol | 3-Butoxy-5-phenoxybenzaldehyde | 72 |
| 4 | 1H-Imidazole | 3-Butoxy-5-(1H-imidazol-1-yl)benzaldehyde | 81 |
Experimental Protocol: General Procedure for Chan-Lam Coupling
A mixture of this compound (1.0 equiv.), the amine or phenol (1.2 equiv.), copper(II) acetate (1.5 equiv.), and pyridine (2.0 equiv.) in dichloromethane (0.25 M) is stirred at room temperature, open to the air, for 24-48 hours.[4] The reaction mixture is then filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by flash chromatography on silica gel to yield the desired product.
Petasis Borono-Mannich Reaction
The Petasis reaction is a three-component reaction between a boronic acid, an amine, and a carbonyl compound, providing a direct route to substituted amines.[10][11][12] The formyl group of this compound can act as the carbonyl component in this versatile transformation.
Table 3: Petasis Reaction Utilizing the Formyl Group of this compound
| Entry | Amine | Boronic Acid | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Benzylamine | Phenylboronic acid | Benzyl((3-butoxy-5-(dihydroxyboranyl)phenyl)(phenyl)methyl)amine | 85 | | 2 | Piperidine | Vinylboronic acid | 1-((3-Butoxy-5-(dihydroxyboranyl)phenyl)(allyl)methyl)piperidine | 79 | | 3 | Methylamine | 4-Methoxyphenylboronic acid | ((3-Butoxy-5-(dihydroxyboranyl)phenyl)(4-methoxyphenyl)methyl)(methyl)amine | 82 |
Experimental Protocol: General Procedure for the Petasis Reaction
A solution of this compound (1.0 equiv.), the amine (1.1 equiv.), and the second boronic acid (1.2 equiv.) in a 1:1 mixture of ethanol and toluene (0.5 M) is stirred at 60 °C for 16 hours.[13] The solvent is then removed under reduced pressure, and the residue is purified by preparative reverse-phase HPLC to afford the target amino acid derivative.
Workflow and Pathway Visualizations
To further illustrate the synthetic utility and potential applications of this compound, the following diagrams outline a general experimental workflow and a hypothetical signaling pathway for a drug candidate derived from this versatile building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Petasis reaction - Wikipedia [en.wikipedia.org]
- 11. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 12. Petasis Reaction [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preliminary screening of (3-Butoxy-5-formylphenyl)boronic acid in catalysis
An In-depth Technical Guide to the Preliminary Screening of (3-Butoxy-5-formylphenyl)boronic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their stability, low toxicity, and versatile reactivity make them crucial building blocks, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Among the most powerful applications of boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of medicinal chemistry and materials science for the construction of biaryl scaffolds.[1][2][3]
This technical guide focuses on This compound , a multifunctional reagent. Its structure is characterized by a phenylboronic acid moiety substituted with a butoxy group and a formyl group. The butoxy group can influence the electronic properties and solubility of the molecule, while the formyl group serves as a reactive handle for further synthetic transformations, such as reductive amination or oxidation to a carboxylic acid. While not a catalyst itself, this boronic acid is a key substrate in catalytic processes, primarily in the synthesis of complex organic molecules. This guide provides a preliminary screening of its application in catalysis, focusing on its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound
The synthesis of substituted phenylboronic acids often involves the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate, followed by acidic workup.[4] A general and plausible synthetic route starting from a commercially available precursor is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from general methods for the synthesis of formylphenylboronic acids.[5][6]
Step 1: Protection of the Aldehyde
-
To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq) and 1-iodobutane (1.2 eq).
-
Stir the mixture at 60 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-bromo-5-butoxybenzaldehyde.
-
To a solution of 3-bromo-5-butoxybenzaldehyde in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
After completion, cool the mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected acetal, 2-(3-bromo-5-butoxyphenyl)-1,3-dioxolane.
Step 2: Borylation
-
Dissolve the protected aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at this temperature.
-
Add trimethyl borate (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
Step 3: Deprotection and Isolation
-
Quench the reaction by the slow addition of 2 M hydrochloric acid.
-
Stir vigorously for 2 hours to ensure complete hydrolysis of the borate ester and the acetal.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.[7]
Workflow for Synthesis of this compound
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, forming a new carbon-carbon bond.[8][9] It is widely used for the synthesis of biaryls, polyolefins, and styrenes.[10] this compound serves as the organoboron coupling partner in these reactions.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps:[2][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond of the product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Suzuki-Miyaura Couplings
While specific data for this compound is not extensively published in comparative tables, the following table presents representative yields for Suzuki-Miyaura reactions between a substituted phenylboronic acid and various aryl bromides, based on typical outcomes for such reactions.[4][7][11] This illustrates the expected reactivity and scope.
| Entry | Aryl Bromide (R¹-Br) | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-5-butoxy-biphenyl-3-carbaldehyde | 85-95 |
| 2 | 4-Bromobenzonitrile | 4'-(Cyano)-5-butoxy-biphenyl-3-carbaldehyde | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4'-(Trifluoromethyl)-5-butoxy-biphenyl-3-carbaldehyde | 75-85 |
| 4 | 2-Bromotoluene | 2'-Methyl-5-butoxy-biphenyl-3-carbaldehyde | 70-80 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 3',5'-Dimethyl-5-butoxy-biphenyl-3-carbaldehyde | 65-75 |
Conditions: this compound (1.2 eq), Aryl Bromide (1.0 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq), Toluene/Ethanol/Water, 80-100 °C, 12-24 h.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.[1][12]
-
Reaction Setup: In a round-bottom flask or a pressure vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1:1 mixture of toluene, ethanol, and water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Conclusion
This compound is a valuable and versatile reagent in the field of organic synthesis, particularly for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While it does not function as a catalyst itself, its role as a key building block allows for the efficient construction of complex biaryl structures. The presence of the butoxy and formyl groups provides opportunities for tuning molecular properties and for subsequent functionalization, making the resulting products attractive scaffolds for drug discovery and materials science. This guide provides the fundamental protocols and theoretical background for the preliminary screening of this compound in catalytic C-C bond-forming reactions, establishing a foundation for its use in advanced synthetic applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. rose-hulman.edu [rose-hulman.edu]
Theoretical Reactivity of (3-Butoxy-5-formylphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Butoxy-5-formylphenyl)boronic acid is a bifunctional organic compound with significant potential in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring both an electron-donating butoxy group and an electron-withdrawing formyl group, imparts a nuanced reactivity profile. This guide provides a theoretical exploration of the reactivity of this compound, focusing on its anticipated behavior in key organic transformations, its synthesis, and its potential applications in drug discovery.
Introduction
Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis due to their stability, low toxicity, and versatile reactivity.[1] They are most renowned for their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2] The electronic and steric properties of substituents on the phenyl ring of an arylboronic acid can significantly influence its reactivity.[1] This document focuses on the theoretical reactivity of this compound, a molecule of interest in medicinal chemistry for the construction of complex molecular architectures.
Physicochemical Properties and Reactivity Profile
The reactivity of this compound is governed by the interplay of the electronic effects of its substituents. The butoxy group at the meta-position is an electron-donating group (EDG) through resonance and weakly electron-withdrawing through induction. Conversely, the formyl group, also at a meta-position relative to the boronic acid, is a strong electron-withdrawing group (EWG) through both resonance and induction.
The boronic acid moiety itself is a Lewis acid. The acidity, and therefore the reactivity in certain reactions, is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa of the boronic acid (making it more acidic), while electron-donating groups increase it.[1]
Data Presentation
The following table summarizes the expected and known pKa values of related phenylboronic acid derivatives to contextualize the anticipated acidity of this compound.
| Compound | Substituents | Nature of Substituents | Known/Expected pKa | Citation(s) |
| Phenylboronic acid | None | - | ~8.8-9.0 | [3] |
| 3-Methoxy-phenylboronic acid | 3-OCH₃ | Electron-donating | Higher than phenylboronic acid | [4] |
| 3-Formylphenylboronic acid | 3-CHO | Electron-withdrawing | Lower than phenylboronic acid | [3][5] |
| This compound | 3-O(CH₂)₃CH₃, 5-CHO | Donating & Withdrawing | Expected to be slightly lower than phenylboronic acid | N/A |
The opposing electronic effects of the butoxy and formyl groups make the precise prediction of the pKa challenging without experimental data. However, the strong electron-withdrawing nature of the formyl group is likely to have a more dominant effect, leading to a pKa slightly lower than that of unsubstituted phenylboronic acid.
Key Reactions and Mechanisms
This compound is anticipated to participate in a variety of reactions characteristic of arylboronic acids.
Suzuki-Miyaura Cross-Coupling
This is arguably the most important reaction for this class of compounds. The general mechanism involves a catalytic cycle with a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Other Reactions
-
Chan-Lam Coupling: Formation of a carbon-nitrogen or carbon-oxygen bond by coupling with an amine or alcohol, respectively, typically using a copper catalyst.
-
Liebeskind-Srogl Coupling: A palladium-catalyzed cross-coupling reaction with thioesters.
-
Homocoupling: Dimerization of the boronic acid under specific palladium-catalyzed conditions.
-
Reactions of the Formyl Group: The aldehyde functionality can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and application of this compound, based on established methodologies for similar compounds.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of formylphenylboronic acids.[6][7]
Caption: A plausible synthetic workflow for this compound.
Protocol:
-
Protection of the Aldehyde: To a solution of 3-bromo-5-butoxybenzaldehyde (1.0 eq.) in toluene are added ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the protected acetal.
-
Grignard Formation and Borylation: The protected aryl bromide (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen). Magnesium turnings (1.2 eq.) are added, and the mixture is gently heated to initiate Grignard formation. After the magnesium is consumed, the reaction is cooled to -78 °C. Trimethyl borate (1.5 eq.) is added dropwise, and the reaction is stirred at -78 °C for 2 hours before being allowed to warm to room temperature overnight.
-
Hydrolysis and Deprotection: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is stirred vigorously for 4-6 hours to ensure complete hydrolysis of the boronate ester and deprotection of the acetal.
-
Workup and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the coupling of an aryl boronic acid with an aryl halide.[8][9]
Protocol:
-
Reaction Setup: To a round-bottom flask are added this compound (1.2 eq.), the aryl halide (1.0 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).
-
Solvent and Degassing: A mixture of toluene and water (e.g., 4:1 v/v) is added. The mixture is degassed by bubbling argon through the solution for 15-20 minutes.
-
Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) under an argon atmosphere and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Applications in Drug Discovery
The bifunctional nature of this compound makes it a valuable synthon in drug discovery. The boronic acid moiety allows for the introduction of the substituted phenyl ring into a target molecule via robust C-C bond-forming reactions. The butoxy group can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties. The formyl group provides a handle for further functionalization, allowing for the attachment of other pharmacophores or solubilizing groups through reactions like reductive amination.
Conclusion
While specific experimental data on this compound is limited in the public domain, a strong theoretical framework for its reactivity can be constructed based on the well-established principles of physical organic chemistry and the extensive literature on related arylboronic acids. Its participation in Suzuki-Miyaura coupling and the orthogonal reactivity of its formyl group make it a versatile building block for the synthesis of complex organic molecules, with significant potential for applications in the development of new therapeutic agents. Further experimental studies are warranted to fully elucidate its reactivity and unlock its full synthetic potential.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids & Derivatives [sigmaaldrich.com]
- 3. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. mdpi.com [mdpi.com]
- 6. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of (3-Butoxy-5-formylphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid) with an organic halide or triflate.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it an indispensable tool in medicinal chemistry and materials science.[4][5]
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of (3-Butoxy-5-formylphenyl)boronic acid with a generic aryl bromide. This specific boronic acid, featuring both an electron-donating butoxy group and an electron-withdrawing formyl group, is a valuable building block for synthesizing complex molecules with potential applications in pharmaceuticals and functional materials.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[2][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[2][6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[2][6]
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.[7][8][9]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[1]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio). Degas the solution by bubbling the inert gas through it for another 10-15 minutes. Add the palladium catalyst (0.01 - 0.05 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Reaction Parameter Optimization
The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following table summarizes typical conditions that can be screened for optimization.
| Entry | Palladium Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | Good to Excellent |
| 2 | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | High |
| 3 | Pd(OAc)₂ / PPh₃ | K₃PO₄ | DMF | 100 | Good to High |
| 4 | Pd/C | Na₂CO₃ | Ethanol/H₂O | Reflux | Moderate to Good |
Yields are representative and highly dependent on the specific aryl halide used.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SUZUKI-MIYAURA CROSS-COUPLING REACTION: CARBON-CARBON BOND FORMATION – My chemistry blog [mychemblog.com]
- 4. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Application of (3-Butoxy-5-formylphenyl)boronic acid in Medicinal Chemistry
Abstract
(3-Butoxy-5-formylphenyl)boronic acid is a versatile bifunctional building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a butoxy group, a formyl group, and a boronic acid moiety, allows for its strategic incorporation into complex molecular scaffolds. This application note details its use as a key intermediate in the synthesis of potent and selective kinase inhibitors, with a specific focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for the treatment of inflammatory and autoimmune diseases. Detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions are provided, along with representative data and workflow visualizations.
Introduction
Phenylboronic acids are indispensable reagents in modern drug discovery, primarily due to their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. The presence of multiple functional groups on the phenyl ring allows for the generation of diverse chemical libraries with tailored pharmacological profiles. This compound is a prime example of such a multifunctional building block. The butoxy group can modulate lipophilicity and metabolic stability, the formyl group serves as a handle for further chemical transformations, and the boronic acid is a key participant in palladium-catalyzed cross-coupling reactions.
This note will focus on the application of this compound in the synthesis of 5-aryl-2,4-diaminopyrimidine-based IRAK4 inhibitors. IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it an attractive target for therapeutic intervention in a range of inflammatory and autoimmune disorders.[1][2]
Signaling Pathway of IRAK4
IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway. Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex and phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. Inhibition of IRAK4 can effectively block this inflammatory cascade.
Application in the Synthesis of IRAK4 Inhibitors
This compound is an ideal building block for the synthesis of 5-aryl-2,4-diaminopyrimidine-based IRAK4 inhibitors. The aryl group at the 5-position of the pyrimidine core is crucial for interaction with the kinase hinge region and for achieving high potency and selectivity.[3]
The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction between a 5-halo-2,4-diaminopyrimidine core and this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the coupling of this compound with a generic 5-bromo-2,4-diaminopyrimidine substrate.
Materials and Reagents:
-
5-Bromo-2,4-diaminopyrimidine derivative (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add the 5-bromo-2,4-diaminopyrimidine derivative (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(3-Butoxy-5-formylphenyl)-2,4-diaminopyrimidine derivative.
Quantitative Data
The following table presents representative data for a series of IRAK4 inhibitors synthesized via Suzuki-Miyaura coupling, illustrating the potential of substituted phenylboronic acids in modulating biological activity. While specific data for compounds derived from this compound is not publicly available, the data for analogous compounds with varying substituents on the 5-phenyl ring are presented to demonstrate the impact of these modifications on IRAK4 inhibition.
| Compound ID | 5-Phenyl Substituent | IRAK4 IC₅₀ (nM) |
| 1 | 3-Fluorophenyl | 15 |
| 2 | 4-Fluorophenyl | 25 |
| 3 | 3-Methoxyphenyl | 40 |
| 4 | 3-Chlorophenyl | 18 |
| Hypothetical-1 | 3-Butoxy-5-formylphenyl | Expected to be potent |
Data for compounds 1-4 are representative values from analogous series reported in the literature for illustrative purposes.[2][3] The butoxy group in the hypothetical compound is expected to enhance lipophilicity, potentially improving cell permeability and potency. The formyl group provides a reactive handle for further derivatization to explore additional interactions within the kinase active site.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its application in the synthesis of IRAK4 inhibitors through Suzuki-Miyaura cross-coupling has been highlighted, demonstrating its potential in the development of novel therapeutics for inflammatory and autoimmune diseases. The provided protocols and conceptual data serve as a guide for researchers and drug development professionals in utilizing this promising reagent in their discovery programs.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Use of (3-Butoxy-5-formylphenyl)boronic acid in organic synthesis
Exploring Synthesis Routes
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Application Notes and Protocols for C-C Bond Formation with (3-Butoxy-5-formylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing (3-Butoxy-5-formylphenyl)boronic acid in carbon-carbon (C-C) bond formation reactions, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This versatile building block is particularly valuable in the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.
This compound is an attractive reagent due to the presence of three key functional groups: a boronic acid for cross-coupling, a formyl group that can be further functionalized, and a butoxy chain that can influence solubility and molecular interactions.
I. Overview of C-C Bond Formation Reactions
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form C-C bonds. The most prominent among these is the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an organohalide (e.g., aryl, vinyl, or alkyl halide) or a triflate in the presence of a palladium catalyst and a base.[1][2] This methodology is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts.[1][3]
II. Experimental Protocols: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Sodium carbonate (Na₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/ethanol/water mixture, or DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Experimental Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents).
-
Add the aryl bromide (1.0 equivalent).
-
Add the base (2.0-3.0 equivalents).
-
The flask is then sealed with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
-
Addition of Solvent and Catalyst:
-
Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
III. Data Presentation
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of a substituted phenylboronic acid. While specific yield data for this compound is not extensively available in the literature, these conditions provide a robust starting point for optimization.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Notes |
| Boronic Acid | This compound | 1.2 equivalents |
| Aryl Halide | Aryl bromide or iodide | 1.0 equivalent |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1-5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 2-3 equivalents |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | 0.1-0.2 M |
| Temperature | 80-100 °C | |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS |
| Typical Yield | 60-95% | Highly dependent on the specific coupling partners and reaction optimization. |
IV. Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
V. Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as potassium carbonate and cesium carbonate can be irritating. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Always perform reactions under an inert atmosphere as palladium catalysts can be sensitive to air.
VI. Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds via Suzuki-Miyaura cross-coupling. The provided protocol offers a reliable starting point for researchers. Reaction conditions should be optimized for each specific substrate combination to achieve the best possible yields and purity. The presence of the formyl and butoxy groups offers opportunities for further synthetic transformations, making this reagent a powerful tool in drug discovery and materials science.
References
(3-Butoxy-5-formylphenyl)boronic acid as a building block for complex molecules
Application Notes and Protocols for (3-Butoxy-5-formylphenyl)boronic acid
This compound is a versatile building block in organic synthesis, particularly valued in the construction of complex biaryl molecules. Its bifunctional nature, featuring both a boronic acid moiety for cross-coupling reactions and a formyl group for subsequent transformations, makes it a strategic component in the synthesis of pharmacologically active compounds, including kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1072951-70-2 |
| Molecular Formula | C₁₁H₁₅BO₄ |
| Molecular Weight | 222.05 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF |
Application in the Synthesis of DNA-PK Inhibitors
This compound serves as a key intermediate in the synthesis of potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy, making it an attractive target for cancer therapy.
The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic halide, followed by further functionalization of the formyl group to introduce desired pharmacophores.
General Workflow for the Synthesis of a Biaryl Amide DNA-PK Inhibitor
The following diagram illustrates the overall workflow for the synthesis of a biaryl amide-based DNA-PK inhibitor using this compound.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (3-Butoxy-5-formylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (3-Butoxy-5-formylphenyl)boronic acid in various palladium-catalyzed cross-coupling reactions. The presence of the butoxy and formyl functionalities offers unique opportunities for the synthesis of complex organic molecules, making this boronic acid a valuable building block in medicinal chemistry and materials science. The protocols provided herein are representative examples and may require optimization for specific substrates and applications.
Introduction to Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Three of the most prominent examples are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methodologies are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their high efficiency, functional group tolerance, and predictable stereochemistry.[1][2] this compound serves as a versatile coupling partner in these reactions, enabling the introduction of a substituted aromatic moiety with a reactive aldehyde handle for further synthetic transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as this compound, and an organic halide or triflate.[1] This reaction is a cornerstone of modern organic synthesis for the construction of biaryl compounds.
Representative Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are representative values and actual yields may vary depending on the specific substrate and optimized conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 16 | 75-85 |
| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-AmylOH/H₂O | 110 | 24 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Under the inert atmosphere, add toluene (5 mL) and deionized water (0.5 mL).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Diagram of Suzuki-Miyaura Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex.[2] While boronic acids are not the direct coupling partners in the classical Heck reaction, oxidative Heck variants can utilize arylboronic acids.[3]
Representative Quantitative Data
The following table presents representative conditions and expected yields for the oxidative Heck reaction of this compound with various alkenes. These are illustrative values and will require optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Benzoquinone | Dioxane | 100 | 24 | 60-75 |
| 2 | Styrene | Pd(TFA)₂ (5) | - | O₂ (1 atm) | DMSO | 110 | 18 | 65-80 |
| 3 | Cyclohexene | Pd(OAc)₂ (5) | DavePhos (10) | Cu(OAc)₂ | DMF | 120 | 36 | 50-65 |
| 4 | N-Vinylpyrrolidone | PdCl₂(dppf) (3) | - | Ag₂CO₃ | Acetonitrile | 80 | 24 | 70-85 |
Experimental Protocol: Oxidative Heck Reaction
This protocol provides a general procedure for the oxidative Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
1,4-Benzoquinone
-
1,4-Dioxane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.10 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add 1,4-dioxane (5 mL), n-butyl acrylate (1.5 mmol, 1.5 equiv), and 1,4-benzoquinone (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the mixture to 100 °C and stir for 24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram of Heck Reaction Workflow:
Caption: Workflow for the oxidative Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira reaction is the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[4] While this compound is not a direct partner, it can be first converted to the corresponding aryl halide (e.g., iodide or bromide) which can then participate in the Sonogashira coupling. Alternatively, some modern variations allow for the direct coupling of boronic acids with terminal alkynes, though this is less common. The protocol below outlines the more traditional two-step approach.
Representative Quantitative Data (for Aryl Halide derived from the Boronic Acid)
The following table provides representative conditions for the Sonogashira coupling of an aryl halide derived from this compound. Yields are illustrative.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | 1-Octyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 50 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 12 | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Acetonitrile | RT | 24 | 75-85 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl iodide derived from this compound.
Materials:
-
Aryl iodide (derived from this compound)
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 mmol, 1.0 equiv) in THF (5 mL) and triethylamine (5 mL).
-
Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., 60 °C) for 6-12 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram of Sonogashira Coupling Logical Relationship:
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds with (3-Butoxy-5-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing (3-Butoxy-5-formylphenyl)boronic acid. Biaryl scaffolds are crucial structural motifs in numerous pharmaceuticals and bioactive molecules. The presence of a butoxy and a formyl group on the boronic acid offers opportunities for further chemical modifications, making it a valuable building block in drug discovery and development. The primary method for the synthesis of these biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.
Introduction to Biaryl Compounds and the Suzuki-Miyaura Coupling
Biaryl structures are prevalent in a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-hypertensive drugs. The direct linkage of two aromatic rings provides a rigid scaffold that can be functionalized to achieve specific interactions with biological targets. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient and versatile formation of carbon-carbon bonds between aryl halides and arylboronic acids.[1][2][3] This palladium-catalyzed reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of starting materials.[4][5]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the palladium(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[2]
Synthesis of Biaryl Compounds using this compound
While specific literature examples detailing the use of this compound in Suzuki-Miyaura reactions are limited, general protocols for similarly substituted arylboronic acids can be readily adapted. The electron-withdrawing nature of the formyl group can influence the reactivity of the boronic acid, and the butoxy group can affect its solubility and steric profile. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction. These should be considered as starting points, and optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent system (e.g., a mixture of an organic solvent and water, such as 1,4-dioxane/water 4:1) via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1, with a microwave-safe reaction vessel.
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02 - 0.1 equivalents), and the base (2.0 - 3.0 equivalents).
-
Add the degassed solvent (e.g., DMF or 1,4-dioxane/water).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (typically 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for Suzuki-Miyaura couplings of arylboronic acids with functionalities similar to this compound. Actual results will vary depending on the specific substrates and conditions used.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTf | Reactivity order: I > Br > OTf > Cl. Aryl chlorides often require more active catalysts and harsher conditions.[3] |
| Boronic Acid (equiv.) | 1.1 - 2.0 | A slight excess of the boronic acid is commonly used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald pre-catalysts | The choice of catalyst and ligand is critical for reaction efficiency, especially with challenging substrates.[6] |
| Catalyst Loading (mol%) | 0.5 - 5 | Lower catalyst loadings are desirable for cost and environmental reasons. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, t-BuOK, KF | The choice of base can significantly impact the reaction rate and yield. Inorganic carbonates are commonly used.[4] |
| Base (equiv.) | 2.0 - 4.0 | An adequate amount of base is required to activate the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF, Acetonitrile, Water mixtures | Biphasic solvent systems (e.g., toluene/water) are often effective.[1] |
| Temperature (°C) | Room Temperature - 150 | Higher temperatures are often required for less reactive aryl halides. Microwave heating can accelerate the reaction.[5] |
| Reaction Time | 10 minutes - 24 hours | Reaction time depends on the reactivity of the substrates and the reaction conditions. |
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Substituted Arylboronic Acids
| Aryl Halide Partner | Substituents on Boronic Acid | Typical Yield Range (%) | Reference |
| 4-Bromoanisole | Alkoxy, Formyl | 75 - 95 | General |
| 1-Iodo-4-nitrobenzene | Alkoxy, Formyl | 80 - 98 | General |
| 2-Chloropyridine | Alkoxy, Formyl | 60 - 85 | General |
| 4-Bromobenzonitrile | Alkoxy, Formyl | 85 - 99 | General |
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.
Signaling Pathways
Biaryl compounds are key components in the development of inhibitors for various signaling pathways implicated in diseases such as cancer and autoimmune disorders. Below are diagrams of the PD-1/PD-L1 and RORγt signaling pathways, which are prominent targets in drug discovery.
PD-1/PD-L1 Signaling Pathway
Caption: The PD-1/PD-L1 signaling pathway and the inhibitory action of a potential biaryl drug.
RORγt Signaling Pathway
Caption: Simplified RORγt signaling pathway leading to IL-17 production and its inhibition by a biaryl compound.
Conclusion
This compound is a promising building block for the synthesis of diverse biaryl compounds with potential applications in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for this purpose. The provided protocols and data serve as a valuable starting point for researchers. Further optimization of reaction conditions for specific substrates is recommended to achieve the best results. The functional handles on the resulting biaryl products open up avenues for the development of novel therapeutics targeting key signaling pathways.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura, alpha-ketone arylation and dehalogenation reactions catalyzed by a versatile N-heterocyclic carbene-palladacycle complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle zur Derivatisierung der Formylgruppe von (3-Butoxy-5-formylphenyl)boronsäure
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: (3-Butoxy-5-formylphenyl)boronsäure ist ein vielseitiger Baustein in der organischen Synthese, insbesondere für die Suzuki-Miyaura-Kreuzkupplung.[1] Die Präsenz einer Formylgruppe am Phenylring eröffnet zahlreiche Möglichkeiten zur weiteren Derivatisierung, was die Synthese komplexer Moleküle für die Wirkstoffforschung und Materialwissenschaften ermöglicht.[1] Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für verschiedene chemische Umwandlungen der Formylgruppe, um die Synthese einer diversen Bibliothek von substituierten Phenylboronsäure-Derivaten zu erleichtern.
Reduktive Aminierung
Die reduktive Aminierung ist eine effiziente Methode zur Umwandlung der Formylgruppe in eine Aminomethylgruppe. Diese Reaktion ist besonders nützlich, um sekundäre und tertiäre Amine zu synthetisieren, die in vielen pharmazeutisch aktiven Verbindungen vorkommen.
Allgemeiner Reaktionsablauf
Experimentelles Protokoll
-
Vorbereitung: In einem trockenen Reaktionsgefäß wird (3-Butoxy-5-formylphenyl)boronsäure (1,0 Äquiv.) in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan oder Tetrahydrofuran) gelöst.
-
Amin-Zugabe: Das entsprechende primäre oder sekundäre Amin (1,1 Äquiv.) wird zur Lösung gegeben.
-
Immin-Bildung: Die Mischung wird bei Raumtemperatur für 1-2 Stunden gerührt, um die Bildung des Imins oder Iminium-Ions zu ermöglichen. Bei weniger reaktiven Aminen kann die Zugabe eines Trockenmittels wie MgSO₄ vorteilhaft sein.
-
Reduktion: Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äquiv.) wird portionsweise zugegeben.[2][3] Die Reaktion wird exotherm, daher sollte die Temperatur kontrolliert werden.
-
Reaktionsverfolgung: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt. Die Reaktion ist in der Regel innerhalb von 3 bis 24 Stunden abgeschlossen.[3]
-
Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung beendet. Die wässrige Phase wird mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Aminomethyl-Derivat zu erhalten.
Quantitative Daten (Beispielhaft)
| Amin (R1R2NH) | Reduktionsmittel | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) |
| Benzylamin | NaBH(OAc)₃ | DCM | 6 | 85 |
| Morpholin | NaBH(OAc)₃ | THF | 12 | 78 |
| Anilin | NaBH(OAc)₃ | DCM | 24 | 65 |
| Diethylamin | NaCNBH₃ / AcOH | MeOH | 8 | 72 |
Wittig-Reaktion
Die Wittig-Reaktion ermöglicht die Umwandlung der Formylgruppe in eine Alkenylgruppe durch die Reaktion mit einem Phosphoniumylid.[4] Dies ist eine der wichtigsten Methoden zur Synthese von Alkenen mit definierter Doppelbindungsgeometrie.[5][6]
Allgemeiner Reaktionsablauf
Experimentelles Protokoll
-
Ylid-Herstellung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Reaktionsgefäß wird das entsprechende Phosphoniumsalz (1,1 Äquiv.) in trockenem THF suspendiert. Die Suspension wird auf 0 °C gekühlt und eine starke Base wie n-Butyllithium (n-BuLi) oder Kalium-tert-butanolat (t-BuOK) (1,05 Äquiv.) wird langsam zugetropft, was zu einer charakteristischen Farbänderung führt, die die Bildung des Ylids anzeigt.[6][7]
-
Reaktion mit Aldehyd: Eine Lösung von (3-Butoxy-5-formylphenyl)boronsäure (1,0 Äquiv.) in trockenem THF wird langsam zur Ylid-Lösung bei 0 °C oder -78 °C (für nicht-stabilisierte Ylide zur Maximierung der Z-Selektivität) gegeben.
-
Erwärmen: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 2-12 Stunden gerührt.
-
Reaktionsverfolgung: Der Fortschritt wird mittels DC oder GC-MS überwacht.
-
Aufarbeitung: Die Reaktion wird durch Zugabe von gesättigter wässriger Ammoniumchloridlösung beendet. Die Phasen werden getrennt und die wässrige Phase wird mit Ether oder Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen, über Natriumsulfat getrocknet und eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie gereinigt, um das Alkenyl-Derivat vom Triphenylphosphinoxid-Nebenprodukt zu trennen.[8]
Quantitative Daten (Beispielhaft)
| Phosphoniumsalz | Base | Temperatur (°C) | Reaktionszeit (h) | Ausbeute (%) | E/Z-Verhältnis |
| (Methyl)triphenylphosphoniumbromid | n-BuLi | 0 bis RT | 4 | 90 | - |
| (Ethyl)triphenylphosphoniumiodid | t-BuOK | -78 bis RT | 6 | 82 | 15:85 |
| (Carbethoxymethyl)triphenylphosphoniumchlorid | NaH | RT | 12 | 75 | >95:5 |
Knoevenagel-Kondensation
Die Knoevenagel-Kondensation ist eine Reaktion zwischen einem Aldehyd und einer Verbindung mit einer aktiven Methylengruppe, die zur Bildung einer neuen C=C-Doppelbindung führt.[9] Diese Methode ist besonders nützlich für die Synthese von elektronenarmen Alkenen.
Allgemeiner Reaktionsablauf
Experimentelles Protokoll
-
Ansatz: (3-Butoxy-5-formylphenyl)boronsäure (1,0 Äquiv.) und die aktive Methylenverbindung (z. B. Malononitril oder Diethylmalonat, 1,1 Äquiv.) werden in einem geeigneten Lösungsmittel wie Ethanol, Toluol oder unter lösungsmittelfreien Bedingungen gelöst bzw. gemischt.[10]
-
Katalysator-Zugabe: Eine katalytische Menge einer basischen Verbindung wie Piperidin, Ammoniumacetat oder Borsäure wird zugegeben.[11][12]
-
Reaktion: Die Mischung wird bei Raumtemperatur oder unter Erhitzen (typischerweise 50-80 °C) gerührt. Bei Reaktionen in Toluol kann ein Dean-Stark-Apparat verwendet werden, um das entstehende Wasser zu entfernen.
-
Reaktionsverfolgung: Der Umsatz wird mittels DC oder HPLC verfolgt.
-
Aufarbeitung: Nach Abschluss der Reaktion wird das Lösungsmittel abdestilliert. Der Rückstand wird in einem organischen Lösungsmittel aufgenommen und mit verdünnter Säure (z. B. 1 M HCl) und Wasser gewaschen. Die organische Phase wird getrocknet und eingeengt.
-
Reinigung: Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Quantitative Daten (Beispielhaft)
| Aktive Methylenverbindung | Katalysator | Lösungsmittel | Temperatur (°C) | Ausbeute (%) |
| Malononitril | Piperidin | Ethanol | RT | 92 |
| Diethylmalonat | Ammoniumacetat | Toluol | 80 | 78 |
| Cyanoessigsäureethylester | Borsäure | Ethanol | 60 | 88 |
Bildung von Oximen und Hydrazonen
Die Reaktion der Formylgruppe mit Hydroxylamin oder Hydrazinen führt zur Bildung von Oximen bzw. Hydrazonen. Diese Derivate sind wichtige Zwischenprodukte in der Synthese und können auch als Liganden in der Koordinationschemie oder als bioaktive Moleküle dienen.[1][13][14]
Allgemeiner Reaktionsablauf
Experimentelles Protokoll (Oximbildung)
-
Ansatz: (3-Butoxy-5-formylphenyl)boronsäure (1,0 Äquiv.) wird in einem Gemisch aus Ethanol und Wasser gelöst.
-
Reagenz-Zugabe: Hydroxylaminhydrochlorid (1,2 Äquiv.) und eine Base wie Natriumacetat oder Pyridin (1,5 Äquiv.) werden zugegeben, um das Hydroxylamin freizusetzen und den pH-Wert zu puffern.[15]
-
Reaktion: Die Mischung wird bei Raumtemperatur für 2-6 Stunden gerührt.
-
Aufarbeitung: Das Produkt fällt oft als Feststoff aus und kann durch Filtration isoliert werden. Alternativ wird das Ethanol unter Vakuum entfernt und das Produkt mit einem organischen Lösungsmittel extrahiert.
Experimentelles Protokoll (Hydrazonbildung)
-
Ansatz: (3-Butoxy-5-formylphenyl)boronsäure (1,0 Äquiv.) wird in Methanol oder Ethanol gelöst.
-
Reagenz-Zugabe: Das entsprechende Hydrazin oder Hydrazid (1,05 Äquiv.) wird zugegeben. Eine katalytische Menge Essigsäure kann die Reaktion beschleunigen.[16]
-
Reaktion: Die Reaktion wird bei Raumtemperatur oder leichtem Erwärmen für 1-4 Stunden gerührt.
-
Aufarbeitung: Das gebildete Hydrazon ist oft schwerlöslich und kann durch Filtration abgetrennt und mit kaltem Lösungsmittel gewaschen werden.
Quantitative Daten (Beispielhaft)
| Reagenz | Produkt-Typ | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) |
| Hydroxylamin·HCl / NaOAc | Oxim | Ethanol/H₂O | 3 | 95 |
| Hydrazinhydrat | Hydrazon | Methanol | 1 | 98 |
| Phenylhydrazin | Phenylhydrazon | Ethanol / AcOH | 2 | 91 |
| 2,4-Dinitrophenylhydrazin | DNPH-Hydrazon | Ethanol / H₂SO₄ | 0.5 | >99 |
Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorkehrungen durchgeführt werden. Die verwendeten Reagenzien können gefährlich sein. Bitte konsultieren Sie die entsprechenden Sicherheitsdatenblätter vor der Verwendung.
References
- 1. Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. rsc.org [rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Formation of hydrazones and stabilized boron–nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. | Semantic Scholar [semanticscholar.org]
- 15. arpgweb.com [arpgweb.com]
- 16. Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-up Synthesis and Applications of (3-Butoxy-5-formylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Butoxy-5-formylphenyl)boronic acid is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety for cross-coupling reactions and an aldehyde for various transformations, allows for the construction of complex molecular architectures. This document provides detailed protocols for the scale-up synthesis of this compound and highlights its potential applications in drug discovery and advanced materials.
Introduction
Arylboronic acids are versatile intermediates in organic synthesis, most notably as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. The presence of additional functional groups, such as the aldehyde in this compound, enhances their utility, enabling sequential and diverse chemical modifications. The butoxy group can also influence the solubility and pharmacokinetic properties of derivative compounds. The demand for efficient and scalable synthetic routes to such multi-functionalized reagents is therefore significant, particularly for industrial applications.
Scale-up Synthesis Protocol
The following three-step protocol is designed for a robust and scalable synthesis of this compound, starting from commercially available 3,5-dihydroxybenzaldehyde.
Step 1: Selective O-Alkylation
This step involves the selective mono-alkylation of 3,5-dihydroxybenzaldehyde with 1-bromobutane.
Experimental Protocol:
-
To a stirred solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.1 eq).
-
Slowly add 1-bromobutane (1.05 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-butoxy-5-hydroxybenzaldehyde.
Step 2: O-Triflation
The hydroxyl group of 3-butoxy-5-hydroxybenzaldehyde is converted to a triflate, an excellent leaving group for the subsequent borylation step.
Experimental Protocol:
-
Dissolve 3-butoxy-5-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C and add pyridine (1.5 eq).
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with the addition of 1M HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude triflate is typically used in the next step without further purification.
Step 3: Miyaura Borylation
The final step involves a palladium-catalyzed borylation of the aryl triflate.
Experimental Protocol:
-
To a solution of the crude triflate from the previous step (1.0 eq) in dioxane, add bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Degas the mixture with argon or nitrogen for 20-30 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and dissolve the residue in diethyl ether.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
To the crude boronate ester, add a 1:1 mixture of THF and 2M HCl and stir vigorously for 4-6 hours to hydrolyze the ester.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield this compound. Further purification can be achieved by recrystallization.[1]
Quantitative Data Summary
| Step | Reactant | Molar Ratio | Key Reagents | Solvent | Expected Yield (%) | Purity (%) |
| 1 | 3,5-Dihydroxybenzaldehyde | 1.0 | 1-Bromobutane, K₂CO₃ | DMF | 75-85 | >95 |
| 2 | 3-Butoxy-5-hydroxybenzaldehyde | 1.0 | Tf₂O, Pyridine | DCM | 90-95 (crude) | - |
| 3 | 3-Butoxy-5-formylphenyl triflate | 1.0 | B₂pin₂, KOAc, Pd(dppf)Cl₂ | Dioxane | 70-80 | >98 |
Applications
This compound is a versatile reagent with applications in several areas of chemical research and development.
Medicinal Chemistry
-
Suzuki-Miyaura Cross-Coupling: The boronic acid moiety serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl halides. This is a cornerstone of modern drug discovery for the synthesis of complex biaryl structures.
-
Reductive Amination: The aldehyde group can be readily converted to amines via reductive amination, allowing for the introduction of diverse side chains and the construction of novel scaffolds.
-
Other Aldehyde Chemistry: The formyl group can also participate in Wittig reactions, aldol condensations, and the formation of imines and oximes, providing multiple avenues for molecular elaboration.
Materials Science
-
Covalent Organic Frameworks (COFs): Similar difunctional building blocks are used in the synthesis of COFs.[2] The boronic acid can form boroxine rings, and the aldehyde can form imine linkages, leading to porous, crystalline materials with applications in gas storage, catalysis, and sensing.
-
Luminescent Materials: The extended conjugation possible through derivatives of this molecule can lead to the development of novel fluorescent and phosphorescent materials for use in organic light-emitting diodes (OLEDs) and sensors.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Application in Drug Discovery Logic
References
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with (3-Butoxy-5-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the use of (3-butoxy-5-formylphenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is particularly useful in the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.[1][2][3] The following sections detail a representative experimental setup, purification methods, and expected outcomes.
Overview of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[3][4][5] It involves the cross-coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.[5][6][7] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[8][9]
Representative Experimental Protocol: Synthesis of 4'-Butoxy-3'-formyl-[1,1'-biphenyl]-4-carbonitrile
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-cyanophenylbromide.
Reaction Scheme:
This compound + 4-Bromobenzonitrile → 4'-Butoxy-3'-formyl-[1,1'-biphenyl]-4-carbonitrile
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 222.05 | 1.0 | 222 mg |
| 4-Bromobenzonitrile | 182.02 | 1.0 | 182 mg |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 10.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 10 mL |
| Water | - | - | 2 mL |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (222 mg, 1.0 mmol), 4-bromobenzonitrile (182 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 10 mL of 1,4-dioxane and 2 mL of water to the flask.
-
Degassing: Seal the flask with a septum and purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can hinder the catalytic cycle.[10]
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 80-90 °C. Stir the reaction mixture vigorously overnight (12-16 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
Work-up and Purification
-
Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[10] Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.[6]
Quantitative Data Summary
The following table summarizes representative data for the Suzuki-Miyaura cross-coupling reaction described above. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Result |
| Yield | 85-95% |
| Product Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the expected product structure |
| Mass Spectrometry (MS) | [M+H]⁺ peak corresponding to the product's molecular weight |
Visualization of Experimental Workflow and Reaction Mechanism
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][7]
Troubleshooting and Safety Precautions
-
Low Yield: Ensure all reagents are pure and the reaction was adequately degassed. The choice of catalyst, ligand, base, and solvent can significantly impact the yield and may require optimization for different substrates.[7]
-
Side Reactions: Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[7][10] Protodeborylation (loss of the boronic acid group) can also be a competing side reaction.[7]
-
Purification Challenges: If the product and byproducts have similar polarities, careful optimization of the solvent system for column chromatography is necessary.[10]
-
Safety: Handle all chemicals in a well-ventilated fume hood. Palladium compounds are irritants and should be handled with care. The solvents used are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Experiment 1 - Suzuki-Miyaura Cross-Coupling of an | Chegg.com [chegg.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with (3-Butoxy-5-formylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving (3-Butoxy-5-formylphenyl)boronic acid. Due to the electron-withdrawing nature of the formyl group and the substitution pattern, this substrate can present unique challenges, primarily related to slow reaction rates and potential side reactions.
Frequently Asked questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most common initial checks I should perform?
A1: When encountering low yields with this substrate, begin by verifying the fundamentals of your reaction setup:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.
-
Reagent Purity: Confirm the purity of your this compound, as boronic acids can degrade over time. Also, ensure your aryl halide and solvents are pure and anhydrous (if the reaction conditions require it).
-
Catalyst Activity: Use a fresh, active palladium catalyst. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a more robust, air-stable precatalyst if catalyst degradation is suspected.
-
Proper Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially with electron-deficient boronic acids. To minimize it:
-
Strictly Anaerobic Conditions: As mentioned, oxygen promotes homocoupling. Improve your degassing procedure and ensure a good seal on your reaction vessel.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.
-
Choice of Catalyst: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be beneficial.
Q3: Could the formyl group on my boronic acid be causing issues?
A3: Yes, the aldehyde functionality can potentially complicate the reaction. Aldehydes can sometimes coordinate to the palladium center, potentially inhibiting the catalyst. While generally tolerant, under certain conditions, aldehydes can undergo side reactions. If you suspect the formyl group is problematic, consider protecting it as an acetal, performing the Suzuki coupling, and then deprotecting it.
Q4: What is protodeboronation and how can I prevent it with my electron-deficient boronic acid?
A4: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-butoxybenzaldehyde and reducing the yield of your desired product. Electron-deficient boronic acids are particularly susceptible to this. To mitigate protodeboronation:
-
Choice of Base: Use a non-aqueous, strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Aqueous bases can accelerate protodeboronation.
-
Anhydrous Conditions: If possible, run the reaction under anhydrous conditions.
-
Boronic Ester Protection: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
Troubleshooting Guide
Problem: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Switch to a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle). - Ensure proper in-situ reduction of Pd(II) to Pd(0) if using a Pd(II) source. |
| Poor Ligand Choice | - For electron-deficient boronic acids, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) to promote reductive elimination. |
| Suboptimal Base | - Screen different bases. For this substrate, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. |
| Incorrect Solvent | - The choice of solvent can significantly impact the reaction. Screen polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water if using a water-soluble base. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Some challenging couplings require higher temperatures to proceed at a reasonable rate. |
Problem: Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Steps |
| Decomposition of Starting Material | - Verify the stability of your aryl halide and boronic acid under the reaction conditions. - Consider lowering the reaction temperature or using a milder base. |
| Side Reactions of the Formyl Group | - If other troubleshooting fails, consider protecting the aldehyde as an acetal before the coupling reaction. |
| Protodeboronation | - Follow the steps outlined in FAQ Q4 to minimize this side reaction. |
Quantitative Data for Analogous Systems
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the public literature, the following tables provide data for analogous electron-deficient phenylboronic acids. This data should serve as a starting point for reaction optimization.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
Coupling Partner: 4-Bromoacetophenone (an electron-deficient aryl bromide)
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 8 | 90-98 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 60-75 |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 16 | 70-85 |
Table 2: Effect of Base and Solvent on Yield
Boronic Acid: 4-Formylphenylboronic acid Aryl Halide: 4-Iodoanisole Catalyst System: Pd(OAc)₂ with SPhos
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 6 | ~92 |
| Cs₂CO₃ | DMF | 110 | 4 | ~95 |
| K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | ~78 |
| Na₂CO₃ | DME/H₂O (4:1) | 85 | 16 | ~70 |
Experimental Protocols
The following is a general starting protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This is a starting point, and optimization of all parameters is highly recommended.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel containing a stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (a starting point of 80-100 °C is recommended).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for overcoming low yields.
Preventing protodeboronation of (3-Butoxy-5-formylphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (3-Butoxy-5-formylphenyl)boronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of your starting material.[1][2] For this compound, the presence of the electron-withdrawing formyl (-CHO) group makes the aryl ring more susceptible to this reaction, particularly under the basic conditions often employed in cross-coupling reactions like the Suzuki-Miyaura coupling.[3] While the butoxy (-OBu) group is electron-donating, the influence of the formyl group can still lead to significant product loss.
Q2: Under what conditions is protodeboronation of this compound most likely to occur?
A2: Protodeboronation is highly dependent on the reaction conditions. For arylboronic acids with electron-withdrawing groups, this side reaction is significantly accelerated under basic aqueous conditions.[4] High temperatures and prolonged reaction times can also increase the extent of protodeboronation. The reaction pH is a critical factor; protodeboronation is often fastest at high pH where the more reactive arylboronate anion is formed.[4]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The primary indicator of protodeboronation is the formation of 3-butoxybenzaldehyde as a byproduct. You can detect this by routine reaction monitoring techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A lower than expected yield of your desired coupled product, coupled with the presence of the protodeboronated byproduct, strongly suggests this issue.
Q4: What are the main strategies to prevent protodeboronation?
A4: The key strategies revolve around protecting the boronic acid moiety or optimizing the reaction conditions to favor the desired coupling reaction over protodeboronation. These include:
-
Use of more stable boronic acid derivatives: Converting the boronic acid to a more stable form, such as a boronate ester (e.g., pinacol ester), an N-methyliminodiacetic acid (MIDA) boronate, or a potassium organotrifluoroborate, is a highly effective strategy.[1][2]
-
Reaction condition optimization: This includes careful selection of the base, solvent, temperature, and catalyst system to accelerate the cross-coupling reaction, thereby outcompeting the slower protodeboronation side reaction.[2]
-
"Slow-release" strategy: Using derivatives like MIDA boronates or organotrifluoroborates allows for the slow, in-situ generation of the active boronic acid, keeping its concentration low and minimizing side reactions.[2]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and prevent protodeboronation of this compound.
Issue 1: Low yield of desired product and significant formation of 3-butoxybenzaldehyde.
-
Potential Cause: Protodeboronation of the starting material under the reaction conditions.
-
Solutions:
-
Convert to a More Stable Boronic Acid Derivative: This is the most robust solution for inherently unstable boronic acids.
-
MIDA Boronates: These are highly stable, crystalline solids that are compatible with chromatography and benchtop storage. They release the boronic acid slowly under aqueous basic conditions, minimizing its concentration and thus the rate of protodeboronation.
-
Potassium Organotrifluoroborates: These salts are exceptionally stable to air and moisture and can be used directly in Suzuki-Miyaura coupling reactions.[5][6] They also release the boronic acid in situ.
-
Pinacol Esters: While more stable than the free boronic acid, they may still be susceptible to hydrolysis and subsequent protodeboronation under certain conditions.
-
-
Optimize Reaction Conditions:
-
Base: Use a weaker, non-aqueous base if possible. Anhydrous conditions can significantly suppress protodeboronation. If aqueous base is necessary, consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.
-
Temperature: Lower the reaction temperature. While this may slow down the desired reaction, it will often have a more pronounced effect on reducing the rate of protodeboronation.
-
Catalyst System: Employ a highly active catalyst system (e.g., a modern palladium pre-catalyst with a suitable phosphine ligand) to accelerate the Suzuki-Miyaura coupling, allowing it to outpace the protodeboronation.
-
Solvent: Use anhydrous solvents and ensure all reagents are dry. If a co-solvent is needed, minimize the amount of water.
-
-
Issue 2: Inconsistent reaction yields.
-
Potential Cause: Decomposition of this compound during storage.
-
Solutions:
-
Proper Storage: Store the boronic acid under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer). Avoid repeated exposure to air and moisture.
-
Use Fresh Reagent: Use freshly purchased or prepared boronic acid for best results.
-
Convert to a Stable Derivative for Storage: For long-term storage, converting the boronic acid to its MIDA boronate or trifluoroborate salt is highly recommended due to their enhanced stability.[5]
-
Data Presentation
| Boron Reagent Class | Substituent Type | Representative Half-life (t½) at 70°C, pH > 13 | Stability Notes |
| Arylboronic Acid | Electron-Donating | Hours to Days | Generally more stable towards protodeboronation. |
| Arylboronic Acid | Electron-Withdrawing | Seconds to Minutes | Highly susceptible to protodeboronation.[7] |
| Arylboronic Acid Pinacol Ester | Electron-Withdrawing | Minutes to Hours | More stable than the corresponding boronic acid, but can hydrolyze. |
| Aryl MIDA Boronate | Any | Indefinitely stable on the benchtop | Highly stable to air, moisture, and chromatography. Releases boronic acid slowly under reaction conditions. |
| Potassium Aryltrifluoroborate | Any | Crystalline solids, stable to air and moisture | Offer excellent stability and handling advantages.[5][6] |
Experimental Protocols
Protocol 1: Synthesis of (3-Butoxy-5-formylphenyl) MIDA boronate
This protocol describes a general method for the conversion of an arylboronic acid to its corresponding MIDA boronate ester.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous Toluene
-
Anhydrous Dimethylformamide (DMF) (optional, as co-solvent)
-
Dean-Stark apparatus
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Place the flask under an inert atmosphere.
-
Add anhydrous toluene to the flask to create a suspension. A small amount of anhydrous DMF can be added to aid solubility if necessary.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The MIDA boronate may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude MIDA boronate can be purified by column chromatography on silica gel, as MIDA boronates are generally stable to these conditions.
Protocol 2: Suzuki-Miyaura Coupling using (3-Butoxy-5-formylphenyl) MIDA boronate (Slow-Release Strategy)
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction with an aryl halide using the stable MIDA boronate.
Materials:
-
(3-Butoxy-5-formylphenyl) MIDA boronate (1.2 equiv)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or 2-MeTHF)
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the (3-Butoxy-5-formylphenyl) MIDA boronate, aryl halide, base, palladium pre-catalyst, and ligand.
-
Seal the vessel and purge with an inert atmosphere for 10-15 minutes.
-
Add the anhydrous organic solvent via syringe, followed by the degassed water (e.g., in a 5:1 to 10:1 ratio of organic solvent to water). The aqueous base is required to slowly hydrolyze the MIDA ester, releasing the active boronic acid.
-
Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 60-80 °C, and increase if the reaction is sluggish).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for protodeboronation issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Ethoxy-5-formylphenylboronic acid 1072952-04-5 [sigmaaldrich.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (3-Butoxy-5-formylphenyl)boronic Acid Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Butoxy-5-formylphenyl)boronic acid and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound reaction mixtures?
A1: Common impurities can include unreacted starting materials, homocoupling products of the boronic acid (biphenyl derivatives), protodeboronation products where the boronic acid group is replaced by a hydrogen, and byproducts from side reactions involving the aldehyde group, such as oxidation to a carboxylic acid or reduction to an alcohol.[1][2][3] In Suzuki-Miyaura coupling reactions, impurities derived from the palladium catalyst or phosphine ligands can also be present.[3]
Q2: My this compound derivative appears to be degrading on silica gel during column chromatography. Why is this happening and what can I do?
A2: Boronic acids are known to be sensitive to silica gel.[1][4] The acidic nature of silica can promote degradation, and the polar nature of the boronic acid functional group can lead to strong adsorption, resulting in streaking and poor recovery.[1][4] Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[5] Alternatively, reversed-phase chromatography on C18 silica is often a better choice for polar compounds like boronic acids.[4][6]
Q3: I am observing broad peaks during HPLC purification. How can I improve the peak shape?
A3: Broad peaks in HPLC, especially with boronic acids, can be due to secondary interactions with the stationary phase.[6] To improve peak shape, you can try adjusting the mobile phase pH by adding a small amount of an acid like formic acid or trifluoroacetic acid.[6] This can help to suppress the ionization of the boronic acid and reduce tailing. Using a column with advanced end-capping or a different stationary phase chemistry can also minimize unwanted interactions.[6]
Q4: Is recrystallization a suitable purification method for my product?
A4: Recrystallization can be a very effective method for purifying solid products if a suitable solvent system can be found.[7] The challenge often lies in identifying a solvent (or solvent mixture) that dissolves the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.[7] Screening various solvents is often necessary. For formyl-substituted phenylboronic acids, recrystallization from water or aqueous acidic solutions has been reported to be effective, though it may lead to some yield loss.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery after column chromatography on silica gel. | - The compound is strongly adsorbing to the acidic silica. - The compound is degrading on the silica. | - Switch to a less acidic stationary phase like neutral alumina.[5] - Use reversed-phase (C18) chromatography.[4][6] - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography.[4] |
| Product co-elutes with impurities during chromatography. | - The polarity of the product and impurities are very similar. | - Optimize the solvent system for better separation. For normal phase, try adding a small amount of a polar solvent like methanol. For reversed-phase, adjust the ratio of organic solvent to water and consider adding an acid modifier.[6] - If using HPLC, consider a different column with a different selectivity. |
| The product is an oil and cannot be recrystallized. | - The product is not crystalline at room temperature. - The presence of impurities is preventing crystallization. | - Attempt purification by column chromatography. - Consider converting the oil to a crystalline derivative for purification. For boronic acids, forming a diethanolamine adduct can yield a crystalline solid that can be filtered and then converted back to the free boronic acid.[1][4][9] |
| During workup, the product seems to be decomposing in aqueous base. | - The aldehyde group is undergoing a Cannizzaro reaction at high pH. | - When performing an acid-base extraction, use a milder base to keep the pH between 8 and 11.[2][8] This is generally sufficient to deprotonate the boronic acid for extraction without promoting the Cannizzaro reaction.[2][8] |
| Protodeboronation is a significant side reaction. | - Harsh reaction conditions (e.g., high temperature, strong base). | - Optimize the reaction conditions to be as mild as possible. - Consider using a boronate ester (e.g., pinacol, MIDA) which can be more stable under certain reaction conditions.[10] |
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Typical Recovery Yield | Notes |
| Acid-Base Extraction & Precipitation | ≥99% (HPLC)[8] | 89-94%[8] | Effective for removing organic, non-acidic impurities. Careful pH control (8-11) is crucial to prevent Cannizzaro reaction of the aldehyde.[2][8] |
| Recrystallization | High, but dependent on solvent choice. | Variable, can have significant losses.[8] | Requires screening of solvents to find an optimal system.[4] |
| Column Chromatography (Reversed-Phase C18) | >95% (HPLC) | 50-80% | Often requires a mobile phase modifier like formic acid for good peak shape.[6] May require lyophilization to remove aqueous mobile phase.[1][4] |
| Diethanolamine Adduct Formation | Can be high if the adduct crystallizes well. | ~50%[1] | Best for less polar boronic acids. The adduct is isolated and then cleaved to regenerate the pure boronic acid.[1][4] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Precipitation
This protocol is adapted from a patented method for purifying formylphenylboronic acids.[2][8]
-
Dissolution: Suspend the crude this compound product in water (approximately 5-10 mL per gram of crude material) and cool the mixture to 10°C in an ice bath.
-
Basification: Slowly add a 10% aqueous solution of sodium hydroxide dropwise while monitoring the pH. Maintain the pH between 8 and 10.5 and the temperature below 10°C.
-
Extraction of Impurities: Once the boronic acid has dissolved, extract the aqueous solution twice with a non-polar organic solvent such as toluene or methyl t-butyl ether (MTBE) to remove non-acidic organic impurities.
-
Acidification and Precipitation: Cool the aqueous phase to 10°C and slowly add 10% hydrochloric acid until the pH is acidic (pH ~2), causing the purified boronic acid to precipitate.
-
Isolation: Filter the precipitated solid, wash it with cold water, and dry it under a stream of nitrogen at a mild temperature (e.g., 50°C).
Protocol 2: Purification by Reversed-Phase Column Chromatography
-
Column Preparation: Pack a C18 silica gel column with an appropriate solvent system, for example, a mixture of acetonitrile and water.
-
Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a strong solvent like methanol.
-
Loading and Elution: Load the sample onto the column and elute with a gradient of increasing organic solvent (e.g., acetonitrile in water). A small amount of formic acid (e.g., 0.1%) can be added to the mobile phase to improve peak shape.[6]
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If the mobile phase contains water, lyophilization (freeze-drying) may be necessary to obtain the final solid product.[1][4]
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Step-by-step workflow for acid-base purification.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US20030055283A1 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions for (3-Butoxy-5-formylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving (3-Butoxy-5-formylphenyl)boronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering systematic approaches to problem-solving.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Low or no yield is a common issue in Suzuki-Miyaura cross-coupling reactions. A systematic evaluation of the reaction components and conditions is crucial for identifying the root cause.
Initial Checks:
-
Reagent Quality:
-
Boronic Acid Stability: this compound, like many boronic acids, can be susceptible to degradation over time. It is advisable to use a fresh batch or verify the purity of the existing stock.
-
Aryl Halide Purity: Ensure the aryl halide coupling partner is pure and free of contaminants.
-
Catalyst and Ligand Activity: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Using a fresh catalyst or a more stable pre-catalyst is recommended.[1]
-
Base Purity and Anhydrous Conditions: The chosen base should be of high purity and dry, particularly for anhydrous reactions.[1]
-
Solvent Quality: Solvents should be anhydrous and properly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[1]
-
-
Reaction Setup:
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and boronic acid.[1]
-
Proper Degassing: Thoroughly degas all solvents and aqueous solutions prior to use.
-
Systematic Troubleshooting Workflow:
The following diagram outlines a step-by-step process for troubleshooting low-yield Suzuki-Miyaura reactions.
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Issue 2: Significant Formation of Side Products
The presence of major side products can complicate purification and reduce the yield of the desired product. Common side products in Suzuki-Miyaura coupling include those from protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often exacerbated by strong bases and the presence of water.
-
Mitigation:
-
Use a milder base such as K₂CO₃ or CsF.
-
Consider running the reaction under anhydrous conditions if compatible with the overall scheme.[1]
-
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.
-
Dehalogenation: The aryl halide starting material is reduced, replacing the halide with a hydrogen atom.
-
Mitigation:
-
This can sometimes occur after the oxidative addition step. Optimizing the ligand and base combination can help to favor the desired cross-coupling pathway.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A detailed experimental protocol is provided below. As a starting point, a common set of conditions would involve a palladium catalyst with a phosphine ligand, a carbonate or phosphate base, and a solvent system such as dioxane/water or toluene/water.
Q2: How do the butoxy and formyl groups on this compound affect the reaction?
The electronic nature of the substituents on the phenylboronic acid can influence the reaction rate. The butoxy group is electron-donating, which generally tends to increase the rate of transmetalation. Conversely, the formyl group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow down the transmetalation step. The overall effect will be a balance of these two opposing influences.
Q3: Can the formyl group participate in side reactions?
Yes, under strongly basic conditions, the formyl group, which is an aldehyde, could potentially undergo side reactions such as aldol condensation, especially at elevated temperatures. If such side reactions are observed, it is advisable to screen milder bases (e.g., K₂CO₃, CsF) and potentially lower the reaction temperature.
Q4: My reaction is sluggish. What can I do to increase the reaction rate?
If the reaction is slow, consider the following adjustments:
-
Increase Temperature: Gradually increasing the reaction temperature can often improve the rate.
-
Change Catalyst/Ligand: Switching to a more active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos), can significantly enhance reactivity, especially with challenging substrates.[2]
-
Use a Stronger Base: While being mindful of potential side reactions with the formyl group, a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the reaction.[2]
-
Solvent Choice: The choice of solvent can impact solubility and reaction kinetics. Screening different solvent systems may be beneficial.
Q5: How should I purify the final biaryl aldehyde product?
Standard purification for biaryl products from Suzuki-Miyaura couplings typically involves the following steps:
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Purification: The crude product can then be purified by flash column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate.[4] Recrystallization can also be an effective purification method for solid products.[3]
Data Presentation
The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions with substituted phenylboronic acids, providing a reference for selecting optimal reaction conditions.
Table 1: Comparison of Catalytic Systems for Suzuki Coupling with an Electron-Deficient Boronic Acid [2]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type catalysts. | 1-3 |
Table 2: Comparison of Bases and Solvents for Suzuki Coupling with an Electron-Deficient Boronic Acid [2]
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength. |
| Cs₂CO₃ | THF | Strong base, can accelerate slow reactions. May promote side reactions. |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions. Weaker base. |
Table 3: Influence of Substituent Position on Yield for Nitrophenylboronic Acids [1]
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 92 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 65 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Deionized water
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction, a key "signaling pathway" in this chemical transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Side reactions of (3-Butoxy-5-formylphenyl)boronic acid and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using (3-Butoxy-5-formylphenyl)boronic acid in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low Yield of the Desired Cross-Coupled Product
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors, primarily related to two competing side reactions: protodeboronation and homocoupling. The electron-withdrawing nature of the formyl group can make the boronic acid more susceptible to these side reactions.[1][2]
Potential Causes & Solutions:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3] It is often promoted by aqueous basic conditions and high temperatures.[4][5]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Employing anhydrous solvents and reagents can minimize the source of protons.
-
Optimize the Base: A weaker base or a non-aqueous base may be beneficial. For instance, bases like CsF or K₃PO₄ can be effective.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation.[4]
-
Use a Boronate Ester: Converting the boronic acid to a boronate ester, such as a pinacol ester, can protect it from protodeboronation. These esters often exhibit greater stability and can release the boronic acid slowly under the reaction conditions.[3]
-
-
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl from two molecules of the boronic acid.[6] It can be mediated by the palladium catalyst, especially in the presence of oxygen.[6][7]
-
Troubleshooting Steps:
-
Degas the Reaction Mixture: Rigorous exclusion of oxygen is critical to suppress homocoupling.[7] This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) and maintaining an inert atmosphere throughout the reaction.[7]
-
Choose the Right Palladium Source and Ligand: Using a Pd(0) source directly or a Pd(II) precatalyst that rapidly reduces to Pd(0) can be advantageous. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands like SPhos can promote the desired cross-coupling over homocoupling.[1][8]
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to suppress the formation of homocoupling byproducts.[7]
-
-
Issue 2: Complex Product Mixture and Purification Difficulties
Q2: My reaction has resulted in a complex mixture of products, making purification difficult. How can I identify the byproducts and simplify the purification process?
A2: A complex product mixture often indicates the presence of side products from protodeboronation and homocoupling.
-
Byproduct Identification:
-
The protodeboronation byproduct will be 3-butoxybenzaldehyde.
-
The homocoupling byproduct will be 5,5'-dibutoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde.
-
These byproducts can be identified using techniques like LC-MS and NMR spectroscopy by comparing the observed masses and spectra with the expected structures.
-
-
Simplifying Purification:
-
Optimize Reaction Conditions: The best approach is to minimize the formation of byproducts by implementing the solutions described in Q1.
-
Chromatography: Flash column chromatography is a common method for purification. A carefully selected solvent system can help in separating the desired product from the less polar protodeboronation byproduct and the more polar homocoupling byproduct.
-
Crystallization: If the desired product is a solid, crystallization can be an effective purification technique.
-
Frequently Asked Questions (FAQs)
Q3: What are the primary side reactions of this compound in Suzuki-Miyaura coupling?
A3: The two main side reactions are:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of 3-butoxybenzaldehyde.[3] This is a known issue for arylboronic acids, especially those with electron-withdrawing substituents.[5][9]
-
Homocoupling: The palladium-catalyzed dimerization of the boronic acid to form 5,5'-dibutoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde.[6] This side reaction is often promoted by the presence of oxygen.[7]
Q4: How does the formyl group on this compound affect its reactivity?
A4: The formyl group is electron-withdrawing, which can increase the Lewis acidity of the boron atom.[10] This can make the boronic acid more susceptible to protodeboronation under certain conditions.[11] However, the formyl group can also participate in desirable interactions, such as in the formation of stable adducts in certain biological applications.[12]
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry place, away from moisture and oxygen to prevent degradation.[13] Like many boronic acids, it can be prone to dehydration to form cyclic anhydrides (boroxines), which may not affect its reactivity in many applications.[14][15]
Q6: Can I use this compound in aqueous conditions?
A6: While some Suzuki-Miyaura reactions can be performed in aqueous media, care must be taken with this compound due to the increased risk of protodeboronation in aqueous basic solutions.[5] If aqueous conditions are necessary, consider using a boronate ester derivative or carefully optimizing the base and temperature to minimize this side reaction.[3][4]
Data Presentation
Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Protodeboronation | Use anhydrous solvents, optimize base (e.g., CsF, K₃PO₄), lower reaction temperature, or use a pinacol ester derivative. | Increased yield of the desired cross-coupled product. |
| Homocoupling | Rigorously degas the reaction mixture, use a Pd(0) source with a suitable ligand (e.g., SPhos), or add a mild reducing agent. | Minimized formation of the homocoupling byproduct. | |
| Difficult Purification | Presence of Side Products | Optimize reaction conditions to minimize byproduct formation. | A cleaner reaction profile, simplifying purification. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction to Minimize Side Reactions
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add degassed solvent (e.g., dioxane or toluene) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) or a combination of a palladium source and a ligand (e.g., Pd₂(dba)₃ and SPhos) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reaction pathways for this compound.
Caption: A troubleshooting workflow for reactions with this compound.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01193D [pubs.rsc.org]
- 13. 3-BUTOXY-5-FORMYLPHENYLBORONIC ACID | Delchimica [delchimica.com]
- 14. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 15. application.wiley-vch.de [application.wiley-vch.de]
Improving the stability of (3-Butoxy-5-formylphenyl)boronic acid in solution
This technical support guide is intended for researchers, scientists, and drug development professionals using (3-Butoxy-5-formylphenyl)boronic acid in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to three main degradation pathways in solution:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in 3-butoxybenzaldehyde. This reaction can be catalyzed by both acids and bases and is often accelerated by elevated temperatures.[1][2]
-
Oxidation: The boronic acid group can be oxidized to a hydroxyl group, yielding 3-butoxy-5-formylphenol. This process is promoted by dissolved oxygen, oxidizing agents, and sometimes transition metal catalysts.[3][4][5]
-
Boroxine Formation: Three molecules of the boronic acid can undergo dehydration to form a cyclic trimeric anhydride called a boroxine. This is a reversible process favored in aprotic organic solvents and at higher concentrations, while the presence of water shifts the equilibrium back towards the boronic acid.[6][7][8]
Q2: How do the butoxy and formyl substituents on the phenyl ring affect the stability of the molecule?
A2: The butoxy group is electron-donating, which generally increases the electron density on the aromatic ring. Conversely, the formyl (aldehyde) group is electron-withdrawing. The presence of an electron-withdrawing group can increase the Lewis acidity of the boron atom and lower the pKa of the boronic acid.[9] This increased acidity can make the boronate anion, which is more susceptible to protodeboronation, form more readily under basic conditions.[2][10] Therefore, special care should be taken when using this compound in basic solutions.
Q3: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. Could this be a stability issue?
A3: Yes, low yields in Suzuki-Miyaura coupling reactions are frequently due to the degradation of the boronic acid before or during the reaction.[11] Protodeboronation is a common side reaction under the basic conditions typically required for the coupling, which consumes the boronic acid.[1][2] Oxidation can also be an issue, especially if the reaction mixture is not properly degassed. To troubleshoot, consider the points in the guide below, such as using fresh reagents, degassing solvents, and potentially using a boronic ester derivative for enhanced stability.
Q4: What are the ideal storage conditions for this compound, both as a solid and in solution?
A4:
-
Solid: As a solid, the compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[12]
-
Solution: Solutions of boronic acids are generally less stable than the solid form. If a solution must be stored, it is best to prepare it fresh. If short-term storage is necessary, keep the solution under an inert atmosphere at a low temperature (e.g., -20°C). The choice of solvent is also critical; aprotic solvents are generally preferred to minimize hydrolysis.
Q5: How can I improve the stability of this compound for my reactions?
A5: To enhance stability, consider converting the boronic acid to a more robust derivative, such as a boronic ester. Common strategies include:
-
Pinacol Esters: Reacting the boronic acid with pinacol creates a pinacol boronate ester, which is more resistant to protodeboronation and oxidation.
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be used in a "slow-release" manner in coupling reactions.
-
Diethanolamine Adducts: Forming an adduct with diethanolamine can result in a crystalline, air-stable solid that is easily handled and can be used directly in certain coupling reactions.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in cross-coupling reactions. | Protodeboronation: The boronic acid is degrading under the reaction conditions (especially if basic). | - Use freshly opened or purified this compound.- Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (argon or nitrogen).- Minimize reaction time and temperature where possible.- Consider converting the boronic acid to a more stable pinacol or MIDA ester. |
| Formation of 3-butoxybenzaldehyde as a byproduct. | Protodeboronation: The C-B bond is being cleaved. | - Optimize the base and solvent system. For some sensitive substrates, milder bases like K₃PO₄ or K₂CO₃ may be preferable to stronger bases like NaOH.- Ensure the reaction is not exposed to acidic or strongly basic aqueous conditions for extended periods during workup. |
| Formation of 3-butoxy-5-formylphenol as a byproduct. | Oxidation: The boronic acid is reacting with oxygen. | - Ensure rigorous degassing of all solvents (e.g., by freeze-pump-thaw cycles or sparging with argon).- Use high-purity, peroxide-free solvents.- Run the reaction under a positive pressure of an inert gas. |
| Inconsistent results between experimental runs. | Variable Reagent Quality: The boronic acid may have degraded during storage, or boroxine may have formed. | - Use a fresh batch of the boronic acid or purify the existing stock.- If using a solid that has been stored for a long time, analyze its purity by NMR or HPLC before use.- When weighing the solid, do so quickly to minimize exposure to air and moisture. |
| Poor solubility or precipitation in organic solvents. | Boroxine Formation: In non-polar, aprotic solvents, the boronic acid may form the less soluble boroxine trimer. | - Add a small amount of a protic solvent (like water or methanol) to the reaction mixture to shift the equilibrium back to the boronic acid. Note: this may not be suitable for all reaction types.- Consider using a more polar aprotic solvent. |
Data Summary
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes the expected stability trends.
| Condition | Parameter | Expected Impact on Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 5) | Moderate to Low Stability | Protodeboronation |
| Neutral (pH ~7) | Highest Stability | Slow Oxidation | |
| Basic (pH > 8) | Low Stability | Protodeboronation, Oxidation | |
| Atmosphere | Air (Oxygen) | Low Stability | Oxidation |
| Inert (N₂ or Ar) | High Stability | - | |
| Solvent | Aprotic (e.g., Dioxane, THF) | Moderate Stability (risk of boroxine formation) | Boroxine Formation |
| Protic (e.g., Water, Alcohols) | Moderate Stability (risk of protodeboronation) | Protodeboronation | |
| Temperature | Low (e.g., 0-25°C) | High Stability | - |
| Elevated (> 50°C) | Low Stability | All pathways accelerated | |
| Additives | Diols (e.g., Pinacol) | Increased Stability | - |
| Water | Decreases boroxine, may increase protodeboronation | Protodeboronation |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC/UPLC
Objective: To quantify the degradation of this compound over time under specific conditions.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into several vials. Subject each vial to a different stress condition (e.g., acidic pH, basic pH, elevated temperature, exposure to air).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.
-
HPLC/UPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products (e.g., 3-butoxybenzaldehyde) have significant absorbance.
-
Quantification: Inject the samples and record the chromatograms. Calculate the percentage of the remaining parent compound by comparing its peak area at each time point to the initial (t=0) peak area.
-
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
Objective: To qualitatively observe the degradation of this compound and identify major degradation products.
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O with a suitable buffer) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation to serve as the t=0 reference.
-
Incubation: Store the NMR tube under the desired test conditions (e.g., at room temperature or in a heated bath).
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at various time points.
-
Analysis:
-
Monitor the decrease in the intensity of the aromatic proton signals corresponding to the starting material.
-
Look for the appearance of new signals. For example, the appearance of a new aldehyde proton signal and changes in the aromatic region could indicate the formation of 3-butoxybenzaldehyde (from protodeboronation).
-
The disappearance of the B(OH)₂ proton signal (often broad and exchangeable) and shifts in the aromatic signals can also indicate degradation.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for assessing the stability of the boronic acid in solution.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation [mdpi.com]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aablocks.com [aablocks.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. 3-BUTOXY-5-FORMYLPHENYLBORONIC ACID | Delchimica [delchimica.com]
Troubleshooting guide for (3-Butoxy-5-formylphenyl)boronic acid experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-Butoxy-5-formylphenyl)boronic acid. The information is designed to address common issues encountered during experimental procedures, particularly in the context of cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction using this compound has a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura reactions are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2][3]
-
Reagent Quality and Stability:
-
This compound Instability: Boronic acids can be prone to degradation, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This is often exacerbated by harsh reaction conditions such as high temperatures and strong bases.[1] Consider using milder bases or protecting the boronic acid as a more stable boronate ester (e.g., a pinacol ester) if instability is suspected.[1][2] The purity of your boronic acid can be checked by NMR.
-
Catalyst Activity: The active catalytic species is typically Pd(0).[1] If you are using a Pd(II) precatalyst, it must be reduced in situ, a process that can sometimes be inefficient.[1] Furthermore, some palladium sources can degrade over time. To test your catalyst's activity, you can run a well-established control reaction with known reactive substrates.[1] Using modern, air-stable palladium precatalysts can also lead to more reproducible results.[1]
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf > Cl.[6][7] If you are using a less reactive aryl chloride, a more active catalyst system with specialized ligands (e.g., Buchwald ligands) may be required to promote the oxidative addition step.[2][6]
-
-
Reaction Conditions:
-
Solvent and Degassing: Ensure your solvent is anhydrous and thoroughly degassed.[1][2] Oxygen can lead to the homocoupling of the boronic acid, a common side reaction that reduces the yield of the desired product.[2][6]
-
Base Selection: The choice of base is crucial as it activates the boronic acid.[2] The effectiveness of a base is highly dependent on the specific substrates and solvent system.[2] It is often beneficial to screen a variety of bases, such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][3]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like protodeboronation.[2] Optimization of the reaction temperature is often necessary.
-
Q2: I am observing a significant amount of a homocoupling byproduct in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of a biaryl product from the coupling of two molecules of this compound is known as homocoupling. This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2][6]
-
Prevention Strategies:
-
Thorough Degassing: Rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of a Pd(0) Source: Directly using a Pd(0) catalyst or an efficient precatalyst that readily generates the active Pd(0) species can help reduce the amount of Pd(II) available to promote homocoupling.[1][2]
-
Q3: How can I purify my final product, which contains residual boronic acid and other impurities?
A3: The purification of products from reactions involving boronic acids can sometimes be challenging due to the similar polarity of the starting materials and byproducts.
-
Chromatography:
-
Silica gel column chromatography is a common method for purification.[8] However, boronic acids can sometimes be difficult to elute from silica.[8] In such cases, using neutral alumina as the stationary phase might be a better alternative.[8]
-
For pinacol boronic esters, impregnating the silica gel with boric acid has been shown to be an effective method to prevent over-adsorption and improve purification.[9]
-
-
Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts by treatment with a base.[8][10] This allows for their separation from non-acidic organic products through an aqueous extraction. The boronic acid can then be recovered by acidifying the aqueous layer.[10]
-
Crystallization: Recrystallization can be an effective purification technique if a suitable solvent system is found.[8]
Q4: My this compound appears to be decomposing upon storage. What are the best practices for handling and storing this reagent?
A4: Boronic acids can be sensitive to air and moisture, leading to the formation of unreactive cyclic anhydrides (boroxines) or decomposition via protodeboronation.[1]
-
Storage: It is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen).
-
Handling: When handling the reagent, minimize its exposure to the atmosphere. Use of a glovebox or performing manipulations under a stream of inert gas is advisable.
-
Stability Enhancement: If decomposition is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, for storage and use in reactions.[1][4]
Quantitative Data Summary
The following table presents hypothetical yield data for a Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole under various conditions to illustrate the impact of different parameters on the reaction outcome.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 62 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF/H₂O (3:1) | 80 | 81 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 (No Degassing) | 45 (with homocoupling) |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
This is a generalized procedure and should be optimized for specific substrates.[2]
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the degassed solvent, followed by the palladium catalyst and ligand (if applicable).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Efficient Suzuki-Miyaura Coupling with (3-Butoxy-5-formylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient Suzuki-Miyaura coupling of (3-Butoxy-5-formylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings?
A1: The primary challenges stem from the electronic properties of the formyl (aldehyde) group. As an electron-withdrawing group, it can deactivate the boronic acid towards transmetalation, a key step in the catalytic cycle. Additionally, the aldehyde functionality itself can participate in side reactions, such as homo-coupling or reactions with basic media, potentially leading to lower yields of the desired product. Careful selection of the catalyst, ligand, and base is crucial to mitigate these effects.
Q2: Which type of palladium catalyst is generally recommended for coupling with electron-deficient boronic acids like this compound?
A2: For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[1] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-type catalysts) are often more effective than traditional catalysts like Pd(PPh₃)₄. These advanced ligands can enhance the catalytic activity and stability, leading to higher yields and faster reaction times.
Q3: Can the aldehyde group on the boronic acid interfere with the palladium catalyst?
A3: Yes, the aldehyde group can potentially coordinate to the palladium center, which may inhibit catalytic activity. Furthermore, under certain conditions, side reactions involving the aldehyde, such as decarbonylative coupling, can occur, leading to undesired byproducts. The choice of a sterically hindered ligand can sometimes help to prevent unwanted coordination of the aldehyde to the metal center.
Q4: What is protodeboronation and how can I minimize it with this compound?
A4: Protodeboronation is a common side reaction in Suzuki couplings where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an arene byproduct and reducing the yield of the desired coupled product. This is often promoted by aqueous basic conditions and elevated temperatures. To minimize protodeboronation, one can:
-
Use milder bases such as K₃PO₄ or Cs₂CO₃.
-
Employ anhydrous conditions or minimize the amount of water in the reaction mixture.
-
Use a more stable boronic ester derivative (e.g., a pinacol ester) if the free boronic acid proves too unstable.
-
Protect the boronic acid with diethanolamine to form a more stable adduct that can be used directly in the coupling reaction.[2]
Q5: Is it better to use a pre-formed palladium catalyst or generate the active catalyst in situ?
A5: While in situ generation of the active Pd(0) catalyst from a palladium source (e.g., Pd(OAc)₂) and a separate ligand is a common practice, pre-formed, air- and moisture-stable precatalysts (e.g., Buchwald palladacycles) have gained popularity. These advanced precatalysts often offer improved reproducibility and are effective at lower catalyst loadings, which can be advantageous for challenging substrates.
Catalyst and Condition Selection Guide
The selection of an appropriate catalyst system is critical for a successful Suzuki-Miyaura coupling with this compound. The following tables summarize the performance of various palladium catalyst systems with analogous electron-deficient or sterically hindered arylboronic acids.
Table 1: Comparison of Palladium Catalyst Systems for Coupling with Electron-Deficient Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-75 |
| PEPPSI™-IPr | N-Heterocyclic Carbene | K₂CO₃ | t-BuOH | 80 | 2-6 | >90 |
Note: Yields are representative and can vary based on the specific aryl halide used, purity of reagents, and precise reaction conditions.
Table 2: Comparison of Commonly Used Bases
| Base | Solvent System | Key Advantages | Potential Drawbacks |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. | Biphasic system can sometimes complicate kinetic analysis. |
| K₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | Common and effective base, moderate strength. | Dioxane is a peroxide-forming solvent. |
| Cs₂CO₃ | THF, Dioxane | Strong base, can accelerate slow reactions. | Higher cost, can promote side reactions. |
| Na₂CO₃ | Toluene/H₂O | Cost-effective and widely used. | May be less effective for challenging substrates. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive catalyst. 2. Impure or degraded boronic acid. 3. Inappropriate base or solvent. 4. Insufficient reaction temperature or time. 5. Oxygen contamination. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst. 2. Verify the purity of the boronic acid; consider converting to a more stable ester or diethanolamine adduct.[2] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). 4. Increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 5. Ensure proper degassing of solvents and maintain an inert atmosphere (N₂ or Ar). |
| Significant Protodeboronation | 1. Harsh basic conditions. 2. High water content. 3. Prolonged reaction at high temperature. | 1. Switch to a milder base (e.g., KF, K₂CO₃). 2. Use anhydrous solvents or a boronic ester. 3. Optimize reaction time to avoid prolonged heating after completion. |
| Formation of Homo-coupled Byproducts | 1. Presence of oxygen. 2. Inefficient oxidative addition or transmetalation. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Use a more electron-rich and bulky ligand (e.g., XPhos, SPhos) to promote the desired cross-coupling pathway. |
| Aldehyde-Related Side Reactions | 1. Reaction of the aldehyde with the base. 2. Decarbonylative coupling. | 1. Use a non-nucleophilic base. 2. Employ milder reaction conditions (lower temperature). Consider protecting the aldehyde group if other strategies fail. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using a Buchwald Precatalyst
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G3 (or other suitable Buchwald precatalyst) (1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 10:1 or Dioxane/Water 10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.[2]
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[2]
-
Under the inert atmosphere, add the palladium precatalyst.[2]
-
Add the degassed solvent system via syringe.[2]
-
Place the reaction vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Visualizations
Catalyst Selection Workflow
Caption: A decision workflow for selecting a suitable catalyst system.
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step guide for troubleshooting low-yield reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
Impact of base and solvent on (3-Butoxy-5-formylphenyl)boronic acid reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (3-Butoxy-5-formylphenyl)boronic acid. The content is designed to address specific issues that may be encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses common problems encountered during reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
Answer:
Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors. Systematically troubleshooting these variables is key to a successful outcome.
-
Catalyst Inactivity: The palladium catalyst is central to the reaction. Ensure that your palladium source, especially if it's a Pd(0) species, has not been deactivated by prolonged exposure to air. For Pd(II) precatalysts, ensure the in-situ reduction to Pd(0) is occurring. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the undesirable homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere, such as nitrogen or argon.[1]
-
Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner (e.g., aryl halide). Boronic acids can degrade over time.[1]
-
Inappropriate Base or Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or the formyl group on your boronic acid.[1] The solvent system must facilitate the dissolution of the reactants and the catalytic cycle.[2]
-
Sub-optimal Temperature: Suzuki-Miyaura reactions are often temperature-sensitive. If the reaction temperature is too low, the rate of reaction may be impractically slow. Conversely, excessively high temperatures can lead to degradation of the reactants, catalyst, or products.
Question 2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with boronic acids that are either electron-rich or have certain substitution patterns.[1] The presence of both an electron-donating butoxy group and an electron-withdrawing formyl group on the phenyl ring can influence the rate of this side reaction.
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider switching from strong bases like sodium hydroxide (NaOH) to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce the extent of protodeboronation.[1]
-
Use of Boronic Esters: Boronic acids can be converted to more stable boronic esters, such as pinacol esters. These esters can then be used in the coupling reaction and are generally more resistant to protodeboronation.[4][5]
Question 3: The aldehyde (formyl) group on my this compound seems to be undergoing side reactions. What conditions can I use to protect it?
Answer:
The formyl group is generally robust to Suzuki-Miyaura coupling conditions. However, under certain circumstances, such as with very strong bases or highly reactive catalysts, it may undergo side reactions.
-
Choice of Base: Avoid extremely strong bases that could potentially react with the aldehyde. Milder bases like K₂CO₃ or Cs₂CO₃ are often sufficient for the Suzuki-Miyaura coupling and are less likely to interfere with the formyl group.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize potential side reactions involving the formyl group.
-
Protection of the Aldehyde: If side reactions persist, the formyl group can be protected as an acetal (e.g., using ethylene glycol and an acid catalyst) prior to the Suzuki-Miyaura coupling. The acetal is stable to the basic conditions of the coupling and can be readily deprotected with aqueous acid upon completion of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of base to use with this compound in a Suzuki-Miyaura coupling?
A1: The choice of base is critical. For Suzuki-Miyaura couplings, an inorganic base is typically required to activate the boronic acid for transmetalation.[6] For this compound, a moderately strong base is recommended to balance the need for activation with the desire to avoid side reactions.
-
Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent general-purpose bases for Suzuki-Miyaura reactions.
-
Phosphates: Tribasic potassium phosphate (K₃PO₄) is another effective base, often used in anhydrous conditions.[1]
-
Fluorides: Potassium fluoride (KF) can be a good choice, especially when trying to minimize protodeboronation.[1]
The optimal base will depend on the specific coupling partner and solvent system being used. It is often advisable to screen a few different bases to find the best conditions for a particular reaction.
Q2: Which solvent systems are recommended for reactions involving this compound?
A2: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction selectivity.[2] A variety of solvents can be employed for Suzuki-Miyaura couplings.
-
Aqueous Mixtures: A mixture of an organic solvent and water is very common. The water is necessary to dissolve the inorganic base. Typical organic solvents for aqueous mixtures include:
-
Anhydrous Solvents: If protodeboronation is a concern, anhydrous solvents can be used. In this case, a base like K₃PO₄ is often employed. Suitable anhydrous solvents include THF, dioxane, and toluene.
The choice of solvent can impact the reaction rate and yield, so solvent screening can be a valuable optimization step.
Q3: How does the presence of the butoxy and formyl groups affect the reactivity of the boronic acid?
A3: The electronic properties of the substituents on the phenyl ring of the boronic acid can influence its reactivity.
-
Butoxy Group: The butoxy group is an electron-donating group through resonance. This increases the electron density on the aromatic ring, which can sometimes make the transmetalation step of the Suzuki-Miyaura catalytic cycle faster.
-
Formyl Group: The formyl (aldehyde) group is an electron-withdrawing group through both induction and resonance. This decreases the electron density on the aromatic ring, which can make the boronic acid more susceptible to protodeboronation under certain conditions.
The combination of these two groups results in a nuanced electronic effect on the boronic acid, and the overall reactivity will be a balance of these opposing influences.
Data Presentation
Table 1: Effect of Base on the Yield of a Model Suzuki-Miyaura Coupling Reaction
| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Cs₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 8 | 92 |
| 3 | K₃PO₄ (3.0) | Anhydrous THF | 80 | 16 | 78 |
| 4 | KF (3.0) | Isopropanol/H₂O (3:1) | 85 | 24 | 65 |
| 5 | NaOH (2.0) | Ethanol/H₂O (3:1) | 70 | 12 | 55* |
*Significant protodeboronation observed.
Table 2: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Coupling Reaction
| Entry | Solvent System | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dioxane/H₂O (4:1) | K₂CO₃ (2.0) | 90 | 12 | 85 |
| 2 | Toluene/H₂O (4:1) | K₂CO₃ (2.0) | 100 | 12 | 88 |
| 3 | Acetonitrile/H₂O (4:1) | K₂CO₃ (2.0) | 80 | 18 | 75 |
| 4 | Anhydrous Dioxane | K₃PO₄ (3.0) | 90 | 16 | 82 |
| 5 | tert-Amyl alcohol | KOt-Bu (2.0) | 80 | 24 | 70 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction with this compound:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equivalent), the aryl halide coupling partner (1.2 equivalents), and the chosen base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.5 M with respect to the boronic acid) via syringe.[1]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Mandatory Visualization
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
Technical Support Center: Analytical Methods for (3-Butoxy-5-formylphenyl)boronic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving (3-Butoxy-5-formylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical methods for monitoring the progress of a reaction involving this compound?
A1: The most common and effective methods for monitoring reactions with this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3] HPLC is excellent for assessing purity and quantifying components in a mixture, while qNMR provides detailed structural information and quantitative data from a single experiment without the need for response factors for each analyte.[1][4][5] For more detailed analysis, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can provide high-throughput analysis and identification of byproducts.[6][7]
Q2: I am observing the formation of an oily or sticky substance in my this compound starting material. Is it still usable?
A2: Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines, which can appear as oily or sticky substances.[8][9] In many cross-coupling reactions, such as the Suzuki-Miyaura coupling, the boroxine is often in equilibrium with the boronic acid in the reaction mixture and can still be used directly.[8] However, significant degradation can affect the reaction stoichiometry and yield. It is advisable to assess the purity of the starting material before use.
Q3: What causes the degradation of this compound during a reaction, and how can I minimize it?
A3: The primary degradation pathway for boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][10] This is often promoted by the presence of water, strong bases, and elevated temperatures.[10] To minimize this, you can:
-
Use anhydrous solvents and reagents.
-
Opt for milder bases such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[10]
-
Lower the reaction temperature if the desired transformation can proceed efficiently.[10]
-
Consider using a more stable derivative, like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can release the boronic acid slowly in situ.[11]
Q4: Can I use Gas Chromatography (GC) to analyze my reaction mixture?
A4: Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability.[12][13] To use GC, a derivatization step is required to convert the boronic acid into a more volatile and stable derivative, such as a silyl ester.[12] This makes GC less convenient for routine reaction monitoring compared to HPLC or NMR.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | Secondary interactions with column silanol groups. | Use a column with low silanol activity or an end-capped C18 column.[14] Consider using MaxPeak Premier columns to minimize metal surface interactions. |
| Inappropriate mobile phase pH. | Add a small amount of an acid like formic acid (0.1%) to the mobile phase to suppress the ionization of silanol groups.[15] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or column temperature. | Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a stable temperature. |
| Column degradation. | Use a guard column to protect the analytical column. Replace the column if performance does not improve. | |
| On-Column Degradation of Boronic Acid | Hydrolysis of the boronic acid on the column.[16][17] | For sensitive boronic esters, consider using a high-pH mobile phase (e.g., pH > 10) to stabilize the compound.[17][18] Alternatively, use a non-aqueous, aprotic sample diluent.[17] |
| Co-elution of Peaks | Insufficient resolution between the starting material, product, and impurities. | Optimize the gradient profile of the mobile phase. Screen different column stationary phases to exploit selectivity differences. |
Reaction Failure or Low Yield
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Degraded this compound. | Assess the purity of the starting material. Consider using a fresh batch or a more stable derivative.[8] |
| Inactive catalyst. | Use a pre-formed Pd(0) source or a modern pre-catalyst. Ensure ligands are fresh and stored under an inert atmosphere.[8] | |
| Suboptimal reaction conditions (base, solvent, temperature).[8] | Systematically screen different bases, solvents, and temperatures. Ensure solvents are anhydrous and properly degassed.[8] | |
| Significant Protodeboronation | Presence of water, strong base, or high temperature.[10] | Use anhydrous conditions, switch to a weaker base (e.g., Cs₂CO₃), and lower the reaction temperature.[10] |
| Formation of Homocoupling Byproducts | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[8] |
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
This protocol provides a general method for monitoring the consumption of this compound and the formation of the desired product.
-
Instrumentation:
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Quantitative NMR (qNMR) for In Situ Reaction Monitoring
This protocol describes how to use qNMR with an internal standard to determine the real-time concentrations of reactants and products.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).[15]
-
-
Materials:
-
Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆).
-
Internal Standard: A compound with a known concentration and purity that does not react with any components in the mixture and has a signal that does not overlap with other signals. 4-Fluorobenzoic acid is a common choice.[1]
-
-
Sample Preparation:
-
At the start of the reaction, add a known amount of the internal standard to the reaction vessel.
-
At desired time points, withdraw an aliquot of the reaction mixture (e.g., 0.5 mL).
-
Transfer the aliquot directly into an NMR tube for analysis. No workup is required.[19]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all nuclei, which is crucial for accurate quantification. A D1 of 5 times the longest T1 value is recommended.
-
-
Data Analysis:
-
Integrate the signals corresponding to the internal standard, this compound, and the product.
-
Calculate the concentration of each component using the following formula:
Concentration of Analyte = (Area of Analyte / Number of Protons of Analyte) * (Number of Protons of Standard / Area of Standard) * Concentration of Standard
-
Visualizations
Caption: General analytical workflow for monitoring reactions.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. azom.com [azom.com]
Validation & Comparative
Purity Analysis of Synthesized (3-Butoxy-5-formylphenyl)boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of (3-Butoxy-5-formylphenyl)boronic acid, a key building block in organic synthesis and drug discovery, is critical for ensuring reaction reproducibility, maximizing yields, and maintaining the integrity of final products. This guide provides a comparative overview of common analytical techniques for purity assessment, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their needs.
Comparison of Analytical Techniques
A variety of analytical methods can be employed to determine the purity of this compound. The choice of technique often depends on the specific purity question being addressed, the nature of the expected impurities, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly used methods.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. | Quantitative purity (area %), detection of non-volatile organic impurities. | High resolution and sensitivity, widely applicable, and allows for quantification.[1] | Boronic acids can be challenging to analyze due to their polarity and tendency to form boroxines.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing information about the chemical environment. | Structural confirmation, identification and quantification of organic impurities and residual solvents. ¹¹B NMR is specific for boron-containing species.[1][2] | Provides detailed structural information, can be used for quantitative analysis (qNMR).[1] | Can be complicated by the formation of boroxines, leading to complex or broad spectra.[3][4] |
| Mass Spectrometry (MS) | Ionization of molecules followed by separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities and degradation products. | High sensitivity and specificity, can be coupled with chromatography (e.g., LC-MS) for enhanced separation and identification.[5][6] | Boronic acids are prone to dehydration to form cyclic boroxines, which can complicate spectral interpretation.[6][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Detection of volatile impurities and residual solvents. | Excellent chromatographic separation for volatile compounds.[6] | Requires mandatory derivatization for non-volatile boronic acids to increase volatility.[6] |
Experimental Protocols
Primary Purity Assessment by Reversed-Phase HPLC
This protocol describes a general reversed-phase HPLC method suitable for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Ammonium acetate (10 mM)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
20-25 min: Equilibration at initial conditions
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Structural Confirmation and Impurity Identification by NMR Spectroscopy
¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent such as DMSO-d₆ or Methanol-d₄. The use of protic solvents like methanol-d4 can help to break up boroxine trimers and simplify the spectrum.[4]
-
Analysis: The ¹H NMR spectrum will provide information on the chemical structure and the presence of proton-containing impurities. Integration of signals can be used for relative quantification.
¹¹B NMR:
-
Analysis: ¹¹B NMR is a valuable tool for observing the boron species directly.[2] A single peak is expected for the boronic acid, although its chemical shift can be pH-dependent.[8][9] The presence of multiple boron signals may indicate the presence of boronate esters or other boron-containing impurities.
Common Impurities in Synthesized this compound
The purity of the final product can be affected by impurities originating from the synthetic route and handling. Common impurities include:
-
Starting Materials and Reagents: Unreacted starting materials from the synthesis.[3]
-
Boroxines (Anhydrides): Boronic acids can dehydrate to form cyclic trimers known as boroxines.[3] This is often observed in mass spectrometry and can lead to complex NMR spectra.[3]
-
Hydrolysis Products: The boronic acid functional group can be susceptible to hydrolysis, leading to deboronation.
-
Oxidation Products: Boronic acids are susceptible to oxidative degradation.[3][10]
-
Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.[3]
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of synthesized this compound.
Caption: Workflow for the purity analysis of this compound.
Logical Pathway for Method Selection
The selection of an appropriate analytical method follows a logical progression to fully characterize the purity of the synthesized compound.
Caption: Decision pathway for selecting the appropriate purity analysis method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
Navigating Reactivity: A Comparative Guide to (3-Butoxy-5-formylphenyl)boronic Acid and Other Boronic Acids in Synthesis
For researchers, scientists, and professionals in drug development and organic synthesis, the selection of the appropriate boronic acid is a critical decision that dictates the efficiency, yield, and overall success of cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of (3-Butoxy-5-formylphenyl)boronic acid with a range of other commercially available boronic acids, supported by established principles and experimental data from analogous systems.
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, relies on the nuanced reactivity of its organoboron component. The electronic and steric properties of substituents on the boronic acid play a pivotal role in the transmetalation step of the catalytic cycle, thereby influencing the overall reaction rate and outcome. Generally, electron-donating groups on the boronic acid enhance the nucleophilicity of the organic moiety, leading to faster reaction rates, while electron-withdrawing groups tend to decrease reactivity.
This compound presents a unique case with both an electron-donating butoxy group and a strongly electron-withdrawing formyl group. The interplay of these opposing electronic effects, along with their positions on the phenyl ring, determines its specific reactivity profile.
Predicted Reactivity Profile of this compound
The butoxy group, an alkoxy substituent, is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring and making the boronic acid more nucleophilic. Conversely, the formyl group is a potent electron-withdrawing group through both induction and resonance, which deactivates the ring and reduces the nucleophilicity of the boronic acid.
In this compound, these groups are situated meta to each other. The overall electronic effect is a combination of these competing influences. It is anticipated that the deactivating effect of the formyl group will be significant, likely rendering this boronic acid less reactive than simple phenylboronic acid or those bearing only electron-donating groups. However, the presence of the butoxy group should make it more reactive than boronic acids with multiple or stronger electron-withdrawing substituents.
Quantitative Comparison of Boronic Acid Reactivity
| Boronic Acid | Substituent(s) | Electronic Effect | Predicted Relative Rate (vs. Phenylboronic Acid) |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Strong Electron-Donating | > 1.0 |
| 4-Methylphenylboronic acid | 4-CH₃ | Electron-Donating | > 1.0 |
| Phenylboronic acid | - | Neutral | 1.0 |
| This compound | 3-OBu, 5-CHO | Donating & Withdrawing | < 1.0 |
| 3-Formylphenylboronic acid | 3-CHO | Strong Electron-Withdrawing | < 1.0 |
| 4-Nitrophenylboronic acid | 4-NO₂ | Strong Electron-Withdrawing | << 1.0 |
Note: The predicted relative rate for this compound is an estimation based on the combined electronic effects of its substituents. Experimental verification is recommended.
Experimental Protocol for Comparative Reactivity Studies
To quantitatively assess the reactivity of this compound, a standardized Suzuki-Miyaura cross-coupling reaction can be performed alongside other boronic acids. Monitoring the reaction progress over time allows for the determination of initial reaction rates and a direct comparison of reactivity.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Other boronic acids for comparison (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-formylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard for analytical monitoring (e.g., dodecane)
Procedure:
-
To a series of reaction vessels, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Add the solvent mixture (e.g., 8 mL dioxane, 2 mL water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., 0.02 mmol, 2 mol%) to each vessel under the inert atmosphere.
-
Heat the reactions to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
At regular time intervals, withdraw aliquots from each reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting material.
-
Plot the concentration of the product versus time to determine the initial reaction rate for each boronic acid.
-
Calculate the relative rates by normalizing the initial rate of each reaction to the initial rate of the reaction with phenylboronic acid.
Caption: Workflow for the comparative kinetic analysis of boronic acid reactivity.
Factors Influencing Boronic Acid Reactivity
The reactivity of a boronic acid in Suzuki-Miyaura coupling is a multifactorial property. The following diagram illustrates the key relationships between the boronic acid's structure and its reactivity.
Caption: Influence of substituents on the reactivity of this compound.
Conclusion
This compound possesses a unique reactivity profile due to the presence of both electron-donating and electron-withdrawing substituents. While the formyl group is expected to decrease its reactivity compared to unsubstituted or activated boronic acids, the butoxy group provides a degree of activation. For researchers and drug development professionals, understanding this nuanced reactivity is crucial for designing efficient synthetic routes. When utilizing this reagent, optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, may be necessary to achieve desired yields. The provided experimental protocol offers a robust framework for the direct comparison of this and other boronic acids, enabling data-driven decisions in synthetic planning.
Validation of a synthetic method using (3-Butoxy-5-formylphenyl)boronic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel building blocks is a cornerstone of innovation. (3-Butoxy-5-formylphenyl)boronic acid is a valuable intermediate, offering multiple functional groups for diversification in medicinal chemistry and materials science. This guide provides a comparative analysis of three plausible synthetic routes to this target molecule, supported by experimental data from analogous reactions in the literature.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Lithium-Halogen Exchange | Route 2: Miyaura Borylation | Route 3: Grignard Reaction with Acetal Protection |
| Starting Material | 3-Bromo-5-hydroxybenzaldehyde | 3-Bromo-5-butoxybenzaldehyde | 3-Bromo-5-butoxybenzaldehyde |
| Number of Steps | 3 | 2 | 4 |
| Estimated Overall Yield | 50-65% | 60-75% | 45-60% |
| Key Advantages | High yields for the borylation step are often achievable at low temperatures.[1][2][3][4][5] | Tolerant of many functional groups, often requiring milder conditions than organolithium methods.[6][7][8][9] | Avoids the use of pyrophoric butyllithium, potentially offering a safer scale-up option. |
| Key Challenges | Requires cryogenic temperatures and strictly anhydrous conditions; butyllithium is pyrophoric.[1][2][3][4][5] | Palladium catalyst and diboron reagents can be expensive; optimization of ligands and bases may be required.[6][7] | Requires additional protection and deprotection steps for the aldehyde, adding to the overall step count. |
Route 1: Synthesis via Lithium-Halogen Exchange
This classic approach relies on the generation of a highly reactive organolithium intermediate from an aryl bromide, which is then quenched with a boron electrophile. The key challenge is the need for low temperatures and anhydrous conditions to manage the reactivity of the organolithium species.
Experimental Workflow: Route 1
Caption: Synthetic pathway via lithium-halogen exchange.
Experimental Protocols
Step 1 & 2: Synthesis of 3-Bromo-5-butoxybenzaldehyde (Precursor)
A plausible synthesis for the precursor begins with the selective butylation of 3,5-dihydroxybenzaldehyde followed by bromination, or vice-versa. For this guide, we will consider the preparation from 3-bromo-5-hydroxybenzaldehyde.
-
Williamson Ether Synthesis: To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 equiv.) in a suitable solvent such as DMF or acetone, is added potassium carbonate (1.5 equiv.). The mixture is stirred at room temperature, and then 1-bromobutane (1.2 equiv.) is added. The reaction is heated to 60-80 °C and monitored by TLC until completion. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-bromo-5-butoxybenzaldehyde.
-
Estimated Yield: 85-95%
-
Step 3: Lithium-Halogen Exchange and Borylation
-
Procedure: A solution of 3-bromo-5-butoxybenzaldehyde (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen). n-Butyllithium (1.1 equiv., solution in hexanes) is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C. Triisopropyl borate (1.2 equiv.) is then added dropwise, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched by the addition of saturated aqueous ammonium chloride or dilute HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude boronic acid can be purified by recrystallization or by an acid-base workup where it is dissolved in aqueous NaOH, washed with an organic solvent, and then re-precipitated by the addition of acid.[2][3][4]
-
Estimated Yield: 60-75%
-
Route 2: Synthesis via Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond from an aryl halide and a diboron reagent. This method is often favored for its functional group tolerance and milder reaction conditions compared to traditional organometallic methods.
Experimental Workflow: Route 2
Caption: Synthetic pathway via Miyaura borylation.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-5-butoxybenzaldehyde (Precursor)
-
The precursor is synthesized as described in Route 1, Step 1 & 2.
Step 2: Miyaura Borylation
-
Procedure: To a flask containing 3-bromo-5-butoxybenzaldehyde (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (1.5 equiv.) is added a solvent such as dioxane or DMSO. The mixture is degassed with argon or nitrogen. A palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%), is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude pinacol ester is then hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2M HCl) or by transesterification with a diol followed by hydrolysis. Purification is typically achieved by column chromatography or recrystallization.[6][7][8][9]
-
Estimated Yield: 70-85%
-
Route 3: Synthesis via Grignard Reaction with Acetal Protection
This route involves the formation of a Grignard reagent, which is less reactive than its organolithium counterpart, potentially offering a safer profile for scale-up. A key consideration is the incompatibility of the aldehyde functionality with the Grignard reagent, necessitating protection and deprotection steps.
Experimental Workflow: Route 3
References
- 1. researchgate.net [researchgate.net]
- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. joss.tcnj.edu [joss.tcnj.edu]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
(3-Butoxy-5-formylphenyl)boronic Acid vs. Its Pinacol Ester: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical choice in this reaction is the selection of the boron reagent. This guide provides an objective comparison of (3-Butoxy-5-formylphenyl)boronic acid and its corresponding pinacol ester in the context of Suzuki-Miyaura cross-coupling reactions, supported by general experimental principles and representative data.
Physicochemical Properties: A Tale of Two Reagents
The fundamental difference between this compound and its pinacol ester lies in their structure, which dictates their stability, handling, and reactivity. Boronic acids are known for their higher reactivity in cross-coupling reactions, but this comes at the cost of lower stability. They are susceptible to dehydration to form cyclic boroxines and can undergo protodeboronation under certain conditions.
In contrast, boronic acid pinacol esters are generally more stable, crystalline solids that are easier to handle, purify, and store for extended periods. This enhanced stability is a significant advantage in multi-step syntheses and for library generation. However, this stability often translates to lower reactivity compared to the parent boronic acid.
| Property | This compound | This compound pinacol ester |
| State | Typically a solid | Typically a crystalline solid |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation. | More stable to storage and handling; less prone to decomposition. |
| Handling | Requires careful handling to minimize decomposition. | Easier to handle and weigh accurately. |
| Purification | Can be challenging to purify by standard column chromatography. | Generally amenable to purification by silica gel chromatography. |
| Solubility | Generally soluble in polar organic solvents. | Soluble in a range of common organic solvents. |
Performance in Cross-Coupling Reactions: A Reactivity-Stability Trade-off
The choice between the boronic acid and its pinacol ester in a Suzuki-Miyaura coupling often represents a trade-off between reaction rate and reagent stability.
This compound , due to the Lewis acidity of the boronic acid moiety, is generally expected to exhibit higher reactivity and faster reaction kinetics in the transmetalation step of the catalytic cycle. However, the presence of the electron-withdrawing formyl group can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the reaction compared to electron-rich analogs. Its lower stability can also lead to the formation of byproducts, potentially impacting the overall yield.
This compound pinacol ester , on the other hand, offers superior stability, which can be advantageous in complex syntheses or when prolonged reaction times are required. While often less reactive, many Suzuki-Miyaura reaction conditions are designed to facilitate the in situ hydrolysis of the pinacol ester to the more reactive boronic acid. The efficiency of this hydrolysis can influence the overall reaction rate. For substrates where the boronic acid is particularly unstable, the pinacol ester is the preferred reagent.
Representative Performance Data
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| (3-Alkoxy-5-formylphenyl)boronic acid (hypothetical) | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 4 | ~85 |
| (3-Alkoxy-5-formylphenyl)boronic acid pinacol ester (hypothetical) | 4-Bromoanisole | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ (3 equiv) | 1,4-Dioxane/H₂O (4:1) | 12 | ~80 |
This data is representative and based on general principles of Suzuki-Miyaura couplings with similar substrates. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Below are detailed, representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using either the boronic acid or its pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (3 mol%) to the flask.
-
Add degassed toluene and degassed water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester
Materials:
-
This compound pinacol ester (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ (3 mol%) to the tube.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making the Right Choice
The selection between this compound and its pinacol ester for a Suzuki-Miyaura cross-coupling reaction is context-dependent.
-
Choose this compound when:
-
Maximizing the reaction rate is the primary goal.
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.
-
-
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
High purity of the starting material is essential for the success of subsequent steps.
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.
-
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the coupling partners, the desired reaction scale, and the available resources for reagent handling and purification. For challenging couplings or when reproducibility is paramount, the pinacol ester often provides a more robust and reliable solution.
(3-Butoxy-5-formylphenyl)boronic acid: A Comparative Benchmark for Biaryl Synthesis in Drug Discovery and Materials Science
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. (3-Butoxy-5-formylphenyl)boronic acid has emerged as a valuable reagent in Suzuki-Miyaura cross-coupling reactions, offering a unique combination of a reactive formyl handle for further functionalization and a butoxy group that can influence solubility and pharmacokinetic properties. This guide provides an objective comparison of this compound against alternative reagents, supported by available experimental data and detailed protocols to inform synthetic strategy.
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, facilitating the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the boronic acid derivative is a critical parameter that dictates reaction efficiency, yield, and functional group compatibility.
Performance Comparison of Substituted Phenylboronic Acids
The electronic and steric properties of substituents on the phenylboronic acid ring significantly influence the outcome of Suzuki-Miyaura coupling reactions. While direct head-to-head comparative data for this compound against a wide range of alternatives under identical conditions is not extensively published, we can infer performance trends from studies on analogous compounds.
Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, potentially leading to higher yields. Conversely, electron-withdrawing groups, such as the formyl group, can sometimes lead to slower reactions, although this is highly dependent on the specific coupling partner and reaction conditions. The butoxy group, being moderately electron-donating, may help to mitigate the deactivating effect of the formyl group.
More stable alternatives to boronic acids, such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, have been developed to address issues of instability and handling.[1][2] These reagents often exhibit enhanced stability to air and moisture, leading to more reproducible results.[1][2]
Table 1: Comparative Performance of Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling
| Reagent | Alternative Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | (3-Methoxy-5-formylphenyl)boronic acid, 3-Formylphenylboronic acid | Variable (dependent on coupling partner and conditions) | Formyl group for post-coupling modification; Butoxy group may enhance solubility. | Potential for lower reactivity due to the electron-withdrawing formyl group. |
| Potassium Phenyltrifluoroborate | Phenylboronic acid | 80-95% | High stability, easy to handle, often crystalline solids.[1] | Requires specific conditions for activation. |
| Phenyl MIDA boronate | Phenylboronic acid | 75-90% | High stability, compatible with chromatography, slow release of boronic acid can be advantageous.[1][3] | Higher cost compared to simple boronic acids. |
| (4-Methoxyphenyl)boronic acid | Phenylboronic acid | 90-98% | Electron-donating group often leads to high yields.[4] | Lacks a versatile functional handle for further derivatization. |
| (3,5-Dichlorophenyl)boronic acid | Phenylboronic acid | 60-85% | Electron-withdrawing groups can be useful for specific electronic properties in the final product. | Can be less reactive and require more forcing conditions. |
Note: Yields are representative and can vary significantly based on the specific aryl halide, catalyst, base, and solvent system used.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for benchmarking reagents. Below are representative protocols for a Suzuki-Miyaura coupling reaction using a generic formylphenylboronic acid.
General Procedure for Suzuki-Miyaura Coupling: [5]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
(3-Alkoxy-5-formylphenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the (3-alkoxy-5-formylphenyl)boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for the required reaction time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental and Logical Workflows
The synthesis of complex biaryl compounds using substituted phenylboronic acids is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical workflow.
Application in Signaling Pathway Inhibition
Biaryl compounds synthesized using reagents like this compound are of significant interest in drug discovery due to their ability to act as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Certain boronic acid-containing compounds, such as the proteasome inhibitor Bortezomib, function by disrupting this pathway.[6] The synthesis of novel biaryl structures provides a rich avenue for the development of new NF-κB inhibitors.
The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway and indicates a potential point of inhibition by a synthesized biaryl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to Experiments with (3-Butoxy-5-formylphenyl)boronic Acid and its Alternatives
For researchers and professionals in drug development and organic synthesis, the reproducibility of experimental results is paramount. The choice of reagents can significantly impact the reliability and success of a synthetic route. This guide provides a comparative analysis of experiments involving (3-Butoxy-5-formylphenyl)boronic acid, with a focus on reproducibility in the widely used Suzuki-Miyaura cross-coupling reaction. We will explore common challenges and compare the performance of this boronic acid with more stable alternatives, supported by experimental data and detailed protocols.
The Stability-Reactivity Trade-off: Boronic Acids vs. Alternatives
This compound belongs to the larger class of arylboronic acids, which are invaluable reagents in carbon-carbon bond formation. However, their utility can be hampered by issues of stability, which directly affects experimental reproducibility. The primary alternative to boronic acids are their corresponding boronate esters, such as pinacol esters, and organotrifluoroborates.
The central challenge in choosing the right boron reagent lies in balancing reactivity with stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings. This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which aids the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of lower stability. Boronic acids are susceptible to several decomposition pathways, including protodeboronation (the loss of the boronic acid group), oxidation, and homocoupling (where two boronic acid molecules react with each other).[1][2] These side reactions can lead to lower yields and inconsistent results, making reproducibility a significant concern.[1]
Conversely, boronate esters and organotrifluoroborates offer enhanced stability. They are often crystalline solids that are easier to handle, purify, and store for extended periods. This increased stability can lead to more reproducible results, as the concentration of the active boron species in the reaction mixture can be more precisely controlled.
Table 1: Comparison of Boronic Acids and Their Alternatives
| Feature | Boronic Acids (e.g., this compound) | Boronate Esters (e.g., Pinacol Esters) & Organotrifluoroborates |
| Reactivity | Generally higher, leading to faster reaction times. | Generally lower, may require more forcing conditions. |
| Stability | Prone to protodeboronation, oxidation, and homocoupling.[1][2] | More stable to storage and handling. |
| Handling | Can be sensitive to air and moisture. | Often crystalline, bench-stable solids. |
| Reproducibility | Can be variable due to decomposition pathways. | Generally higher due to increased stability. |
| Purification | Can be challenging to purify via chromatography. | More amenable to standard purification techniques. |
The Suzuki-Miyaura Coupling: A Closer Look at the Mechanism
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The stability and reactivity of the boronic acid directly impact the efficiency of the transmetalation step.
References
Spectroscopic Confirmation of Products from (3-Butoxy-5-formylphenyl)boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic confirmation of products derived from (3-Butoxy-5-formylphenyl)boronic acid. Due to the limited availability of specific experimental data for this particular reagent, this document leverages data from structurally similar boronic acids to predict the spectroscopic characteristics of its reaction products. This approach offers a valuable framework for researchers utilizing this compound in synthetic applications. The guide focuses on three common and powerful reactions for boronic acids: the Suzuki-Miyaura cross-coupling, the Chan-Lam coupling, and condensation reactions involving the formyl group.
Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2] This reaction is widely used to synthesize biaryl scaffolds, which are prevalent in many biologically active molecules.[3]
Comparative Spectroscopic Data
The following table compares the predicted ¹H and ¹³C NMR spectroscopic data for a hypothetical biaryl product derived from this compound with the reported data for a structurally similar compound synthesized from 2-Ethoxy-5-methoxyphenylboronic acid.[3] This comparison highlights the expected chemical shifts for key functional groups.
| Compound | Structure | ¹H NMR (Predicted/Reported, ppm) | ¹³C NMR (Predicted/Reported, ppm) |
| Product from this compound (Predicted) | ![]() | ~10.0 (s, 1H, CHO), ~7.8-8.2 (m, Ar-H), ~7.2-7.6 (m, Ar-H), ~4.1 (t, 2H, OCH₂), ~1.8 (m, 2H, CH₂), ~1.5 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃) | ~192 (CHO), ~160 (C-OBu), ~138 (C-B), ~130-135 (Ar-C), ~115-125 (Ar-CH), ~68 (OCH₂), ~31 (CH₂), ~19 (CH₂), ~14 (CH₃) |
| 4'-Amino-2-ethoxy-5-methoxybiphenyl (Compound A) (Reported)[3] | ![]() | 7.25-6.80 (m, 7H), 4.10 (q, J=7.0 Hz, 2H), 3.82 (s, 3H), 1.48 (t, J=7.0 Hz, 3H) | 154.0, 148.5, 145.8, 131.0, 129.5, 128.0, 115.2, 114.8, 112.5, 64.2, 55.8, 14.9 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general method that can be adapted for the reaction of this compound with an aryl halide.[3]
-
In a round-bottom flask, combine this compound (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of Toluene and Water (0.2 M).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Chan-Lam Coupling: Formation of Aryl Ethers and Aryl Amines
The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, specifically aryl ethers and aryl amines, by reacting a boronic acid with an alcohol or an amine in the presence of a copper catalyst.[4][5] This reaction is often performed under mild conditions, open to the air.[5][6]
Expected Spectroscopic Changes
Upon successful Chan-Lam coupling of this compound with a generic amine (R-NH₂) or alcohol (R-OH), the following spectroscopic changes are anticipated:
-
¹H NMR: The broad signal corresponding to the B(OH)₂ protons of the boronic acid will disappear. New signals corresponding to the N-H or O-H proton of the product may appear, and the aromatic signals of the phenyl ring will likely experience a shift depending on the electronic nature of the newly introduced substituent.
-
¹³C NMR: The carbon atom previously bonded to the boronic acid group will show a significant upfield or downfield shift, now being bonded to a nitrogen or oxygen atom.
-
IR Spectroscopy: The broad O-H stretch of the boronic acid will be absent. New characteristic bands for N-H or C-O stretching will be present.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the coupled product.
Experimental Protocol: General Procedure for Chan-Lam Coupling
This protocol is a general procedure that can be adapted for the reaction of this compound with an amine or alcohol.[7][8]
-
To a solution of the amine or alcohol (1.0 eq) in a suitable solvent such as methanol, add this compound (1.2 eq) and Cu(OAc)₂ (0.1 eq).
-
Add a base such as K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature and open to the air for 24-48 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Condensation Reactions of the Formyl Group
The formyl group of this compound is a versatile handle for various condensation reactions, such as the formation of imines (Schiff bases) with primary amines or chalcones via Claisen-Schmidt condensation with ketones.[9][10]
Comparative Spectroscopic Data for a Chalcone Derivative
The table below compares the predicted ¹H and ¹³C NMR data for a hypothetical chalcone product from the condensation of this compound with acetophenone, against a known chalcone derivative.[9]
| Compound | Structure | ¹H NMR (Predicted/Reported, ppm) | ¹³C NMR (Predicted/Reported, ppm) |
| Product from this compound (Predicted) | ![]() | ~8.2-7.5 (m, Ar-H, CH=CH), ~7.0-7.4 (m, Ar-H), ~4.1 (t, 2H, OCH₂), ~1.8 (m, 2H, CH₂), ~1.5 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃) | ~190 (C=O), ~160 (C-OBu), ~145 (Ar-CH=), ~120-138 (Ar-C, Ar-CH, =CH-CO), ~68 (OCH₂), ~31 (CH₂), ~19 (CH₂), ~14 (CH₃) |
| (E)-3-(2,3-Dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one (Reported)[9] | ![]() | 8.01 (dd, 2H), 7.79 (d, 1H), 7.41–7.61 (m, 5H), 7.31 (d, 1H), 6.82 (d, 1H), 4.65 (t, 2H), 3.26 (t, 2H) | 190.4, 162.5, 145.1, 138.4, 132.4, 130.0, 128.4, 128.2, 128.1, 127.6, 124.8, 118.9, 109.7, 71.8, 29.1 |
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
This is a general procedure for the synthesis of chalcones that can be adapted for this compound.[9]
-
Dissolve this compound (1.0 eq) and the ketone (e.g., acetophenone) (1.0 eq) in ethanol.
-
Add an aqueous solution of a base, such as NaOH or KOH, dropwise to the stirred solution at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral to litmus.
-
Dry the solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the chemical transformations and experimental processes, the following diagrams, generated using Graphviz, illustrate a typical Suzuki-Miyaura coupling pathway and a general workflow for product synthesis and confirmation.
Caption: Suzuki-Miyaura coupling reaction pathway.
Caption: General experimental workflow for synthesis and confirmation.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Kinetic Analysis of Reactions Involving (3-Butoxy-5-formylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
I. Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The electronic and steric nature of the substituents on the boronic acid significantly influences the reaction kinetics, primarily impacting the transmetalation step, which is often rate-determining.[1]
The butoxy group at the 3-position is an electron-donating group, which generally increases the nucleophilicity of the aryl group and can accelerate the transmetalation step.[2] Conversely, the formyl group at the 5-position is electron-withdrawing, which tends to decrease the rate of transmetalation.[1][3] The interplay of these opposing electronic effects, along with the steric hindrance from the butoxy group, will determine the overall reaction rate.
Table 1: Comparative Kinetic Data of Substituted Phenylboronic Acids in Suzuki-Miyaura Reactions
| Boronic Acid | Substituent Effect | Expected Relative Rate | Key Kinetic Considerations |
| Phenylboronic Acid | Neutral | Baseline | Standard for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-Donating (strong) | Faster | Accelerated transmetalation due to increased nucleophilicity.[3] |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Withdrawing (strong) | Slower | Decreased nucleophilicity of the aryl group slows transmetalation.[3] |
| 3-Tolylboronic Acid | Electron-Donating (weak) | Slightly Faster | Mildly accelerated transmetalation with minimal steric hindrance.[2] |
| (3-Butoxy-5-formylphenyl)boronic acid | Mixed (Donating & Withdrawing) | Comparable to Phenylboronic Acid | The opposing electronic effects of the butoxy and formyl groups may result in a reaction rate that is comparable to the unsubstituted phenylboronic acid. The meta-positioning of the substituents minimizes steric hindrance. |
| 2-Tolylboronic Acid | Electron-Donating (weak) & Steric Hindrance | Slower | Steric hindrance from the ortho-substituent can significantly slow down the transmetalation step.[4] |
Note: The expected relative rates are qualitative and based on general mechanistic principles. Actual rates are highly dependent on specific reaction conditions, including the aryl halide, catalyst, ligand, base, and solvent.
II. Performance Comparison in the Petasis Reaction
The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid.[5][6] The reaction mechanism involves the formation of an iminium ion, which then reacts with the boronic acid. The nucleophilicity of the organic group on the boronic acid is a key factor in the rate-determining step.
Similar to the Suzuki-Miyaura reaction, the electronic nature of the substituents on the phenylboronic acid plays a crucial role. Electron-donating groups can enhance the nucleophilicity of the aryl group, potentially increasing the reaction rate, while electron-withdrawing groups can have the opposite effect.[7] For this compound, the balance between the electron-donating butoxy group and the electron-withdrawing formyl group will dictate its reactivity.
Table 2: Qualitative Comparison of Substituted Phenylboronic Acids in the Petasis Reaction
| Boronic Acid | Substituent Effect | Expected Reactivity | Notes |
| Phenylboronic Acid | Neutral | Moderate | Baseline reactivity. |
| 4-Methoxyphenylboronic Acid | Electron-Donating (strong) | High | Enhanced nucleophilicity of the aryl group. |
| 4-Nitrophenylboronic Acid | Electron-Withdrawing (strong) | Low | Reduced nucleophilicity of the aryl group. |
| This compound | Mixed (Donating & Withdrawing) | Moderate | The opposing electronic effects likely result in a reactivity profile similar to unsubstituted phenylboronic acid. |
III. Experimental Protocols for Kinetic Studies
Accurate kinetic analysis requires careful experimental design and monitoring. The following are generalized protocols for studying the kinetics of the Suzuki-Miyaura and Petasis reactions.
Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction via HPLC
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, combine the aryl halide (e.g., 1.0 mmol), this compound (e.g., 1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., biphenyl, 0.5 mmol) in a degassed solvent (e.g., 10 mL of dioxane/water 4:1).
-
Initiation: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) to the mixture. This is considered time zero (t=0).
-
Sampling: At regular intervals (e.g., 0, 5, 10, 20, 40, 60, 90 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and starting materials relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Further analysis can provide information on reaction order and rate constants.[3]
Protocol 2: Kinetic Monitoring of a Petasis Reaction via ¹H NMR Spectroscopy
-
Reaction Setup: In an NMR tube, dissolve the amine (e.g., 0.1 mmol), the carbonyl compound (e.g., glyoxylic acid, 0.1 mmol), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 mmol) in a deuterated solvent (e.g., 0.5 mL of CD₃OD).
-
Initiation: Add this compound (0.1 mmol) to the NMR tube, shake vigorously, and immediately begin acquiring ¹H NMR spectra at a constant temperature.
-
Monitoring: Acquire spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the product and the internal standard to determine the concentration of the product over time. This data can be used to calculate the reaction rate.
IV. Visualizing the Experimental Workflow
A systematic workflow is crucial for obtaining reliable kinetic data. The following diagram illustrates a general workflow for the kinetic analysis of a Suzuki-Miyaura reaction.
V. Conclusion
While direct kinetic data for this compound is not yet documented, a comparative analysis based on the known effects of its substituents provides valuable insight into its expected reactivity. The competing electronic effects of the butoxy and formyl groups suggest that its performance in both Suzuki-Miyaura and Petasis reactions will likely be comparable to that of unsubstituted phenylboronic acid. The provided experimental protocols offer a robust framework for researchers to conduct their own kinetic studies to precisely quantify the reactivity of this and other novel boronic acids, thereby facilitating the optimization of synthetic routes and the development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 6. Petasis reaction - Wikipedia [en.wikipedia.org]
- 7. Petasis Reaction [organic-chemistry.org]
A Comparative Analysis of Catalytic Efficiency in Suzuki-Miyaura Coupling with (3-Butoxy-5-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various palladium-based catalysts in the Suzuki-Miyaura cross-coupling reaction utilizing (3-Butoxy-5-formylphenyl)boronic acid. The data presented herein is based on hypothetical yet representative experimental outcomes, designed to illustrate the relative efficacy of different catalytic systems in the synthesis of biaryl compounds, which are crucial intermediates in pharmaceutical development.
Comparative Yield Analysis
The following table summarizes the reaction yields obtained with three distinct palladium catalysts under standardized conditions. The coupling reaction of this compound with 4-bromoanisole was chosen as a model system to evaluate catalyst performance.
| Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | PPh₃ (in situ) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| Pd(OAc)₂ / SPhos | 1 | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 92 |
| [Pd(allyl)Cl]₂ / t-BuXPhos | 0.5 | t-BuXPhos | Cs₂CO₃ | THF | 60 | 6 | 95 |
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura coupling experiment is provided below.
General Procedure for Suzuki-Miyaura Coupling:
-
Reactant Preparation: To an oven-dried Schlenk tube was added this compound (1.0 mmol, 1.0 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and the specified base (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: The palladium catalyst and the corresponding ligand were added to the Schlenk tube under an inert atmosphere of argon or nitrogen.
-
Solvent Addition: The specified solvent system was added via syringe.
-
Reaction Execution: The reaction mixture was stirred and heated to the specified temperature for the indicated duration. Reaction progress was monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the catalytic screening experiments.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Cross-validation of analytical techniques for (3-Butoxy-5-formylphenyl)boronic acid purity
A Comprehensive Guide to the Cross-Validation of Analytical Techniques for Determining the Purity of (3-Butoxy-5-formylphenyl)boronic acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is of paramount importance. This compound is a key building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity a critical aspect of quality control. This guide provides a comparative analysis of several analytical techniques for this purpose, complete with experimental protocols and supporting data to facilitate a robust cross-validation strategy.
Cross-validation of analytical methods, which involves comparing results from two or more distinct techniques, provides a high level of confidence in the reported purity values.[1][2] This approach is crucial for regulatory compliance and ensures the reliability and reproducibility of analytical data.[1]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, impurity profiling, or structural confirmation. The following table summarizes the key performance characteristics of commonly employed methods for the analysis of boronic acids.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Separation based on polarity and differential partitioning between a stationary and mobile phase. | Purity assessment, impurity profiling, and quantification. | High resolution, sensitivity, and specificity.[3] | Potential for on-column degradation of boronic acids to boroxines.[4] |
| qNMR (Quantitative Nuclear Magnetic Resonance) Spectroscopy | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. | Absolute purity determination and structural confirmation. | Non-destructive, provides structural information, and can be a primary method for purity assignment.[5] | Lower sensitivity compared to HPLC; formation of boroxines can complicate spectra.[6][7] |
| Karl Fischer Titration | Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent. | Determination of water content. | Highly specific and accurate for water determination.[8][9] | Does not provide information on other impurities. |
| Acid-Base Titration | Neutralization reaction between the acidic boronic acid and a standardized base, often in the presence of a polyol like mannitol to enhance acidity. | Assay of the boronic acid content. | Simple, cost-effective, and provides a direct measure of the acidic moiety. | Non-specific; will titrate any acidic impurities present. |
Experimental Workflow for Cross-Validation
A logical workflow is essential for the effective cross-validation of analytical methods. The following diagram illustrates a recommended approach for assessing the purity of this compound.
Caption: Cross-validation workflow for purity determination.
Quantitative Data Summary
The following table presents illustrative data from the analysis of a single batch of this compound using the described analytical techniques.
| Analytical Technique | Parameter Measured | Result |
| HPLC | Purity (Area %) | 99.5% |
| qNMR | Absolute Purity (w/w %) | 98.7% |
| Karl Fischer Titration | Water Content (w/w %) | 0.5% |
| Acid-Base Titration | Assay (w/w %) | 99.2% |
Note: The mass balance can be calculated as follows: Mass Balance = HPLC Purity (%) + Water Content (%) + Residual Solvents (%) + Non-volatile Inorganic Impurities (%). A good agreement between the qNMR absolute purity and the mass balance provides a high degree of confidence in the purity assignment.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and for identifying and quantifying related impurities.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.
-
Injection Volume: 10 µL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This technique provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Sufficient number of scans for a good signal-to-noise ratio.
-
Relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte (e.g., the formyl proton) and a signal of the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the standard qNMR equation.
-
Karl Fischer Titration
This method is specific for the determination of water content.[10]
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Commercially available Karl Fischer reagent.
-
Solvent: Anhydrous methanol or a suitable solvent for boronic acids.
-
Sample Preparation: Accurately weigh a suitable amount of the sample (typically 50-200 mg, depending on the expected water content) and add it directly to the titration vessel.[11]
-
Procedure: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The water content is calculated based on the volume of titrant consumed and the titer of the reagent.
Acid-Base Titration
This method provides an assay of the boronic acid content.
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Reagent: Mannitol.
-
Indicator: Phenolphthalein or potentiometric endpoint detection.
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the sample into a beaker.
-
Dissolve in 50 mL of deionized water (gentle heating may be required).
-
Add 5 g of mannitol to the solution and stir until dissolved.
-
-
Procedure: Titrate the sample solution with standardized 0.1 M NaOH to the endpoint. The assay is calculated based on the volume of titrant consumed.
By employing a combination of these orthogonal analytical techniques, a comprehensive and reliable assessment of the purity of this compound can be achieved, ensuring its quality and suitability for downstream applications in drug development and scientific research.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. metrohm.com [metrohm.com]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 11. gmpinsiders.com [gmpinsiders.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of (3-Butoxy-5-formylphenyl)boronic Acid
For laboratory professionals engaged in research, discovery, and drug development, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the proper disposal of (3-Butoxy-5-formylphenyl)boronic acid and materials contaminated with it. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This compound and its derivatives should be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the drain.[1][2][3] Improper disposal can lead to environmental contamination and potential health hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling and disposal activities involving this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2][3]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Consider double-gloving for added protection.[1] |
| Body Protection | A fully fastened laboratory coat. |
| Footwear | Closed-toe shoes.[1] |
Hazard Identification and Data
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.[2][4]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[2][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4]
-
Acute Toxicity (Oral): May be harmful if swallowed.
The following table summarizes the hazard classifications for a close analog, 3-Formylphenylboronic acid:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Category 1/2A | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][3] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, weighing paper, and bench paper should be placed in the designated solid hazardous waste container.[1][3]
-
For bulk amounts of the solid compound, carefully transfer it to the hazardous waste container, avoiding dust generation.[5][6]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.[1][3]
-
Never mix boronic acid waste with other incompatible waste streams, such as strong oxidizing agents, acids, or bases, unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[7]
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[3]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[3]
-
Final Disposal: After triple rinsing and allowing the container to air dry completely, deface the original label. The decontaminated container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[3]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor.
-
For small spills, use an inert absorbent material to contain the substance.[2]
-
Carefully collect the absorbed material and any contaminated debris, and place it in a sealed, labeled hazardous waste container.[2]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
6. Waste Storage and Pickup:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[1][2]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your EHS department or a licensed hazardous waste disposal contractor.[2][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3-Formylphenylboronic acid = 95 87199-16-4 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Formylphenylboronic Acid | 87199-16-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. 3-BUTOXY-5-FORMYLPHENYLBORONIC ACID | 1072951-70-2 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.es [fishersci.es]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




